molecular formula C12H16N2O4 B1281111 1,5-Diisopropyl-2,4-dinitrobenzene CAS No. 77256-78-1

1,5-Diisopropyl-2,4-dinitrobenzene

Cat. No.: B1281111
CAS No.: 77256-78-1
M. Wt: 252.27 g/mol
InChI Key: SYRVNCAMWDHLKB-UHFFFAOYSA-N
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Description

1,5-Diisopropyl-2,4-dinitrobenzene is a useful research compound. Its molecular formula is C12H16N2O4 and its molecular weight is 252.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,5-Diisopropyl-2,4-dinitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,5-Diisopropyl-2,4-dinitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,5-dinitro-2,4-di(propan-2-yl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c1-7(2)9-5-10(8(3)4)12(14(17)18)6-11(9)13(15)16/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYRVNCAMWDHLKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50507392
Record name 1,5-Dinitro-2,4-di(propan-2-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50507392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77256-78-1
Record name 1,5-Dinitro-2,4-di(propan-2-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50507392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

X-ray crystal structure analysis of 1,5-Diisopropyl-2,4-dinitrobenzene

Author: BenchChem Technical Support Team. Date: April 2026

Title: X-Ray Crystal Structure Analysis of 1,5-Diisopropyl-2,4-dinitrobenzene: A Technical Guide to Sterically Hindered Nitroaromatics

Executive Summary & Structural Context

1,5-Diisopropyl-2,4-dinitrobenzene (CAS 77256-78-1) is a highly substituted nitroaromatic compound historically utilized as an intermediate in agrochemical synthesis and herbicidal formulations[1]. From a crystallographic perspective, this molecule presents a fascinating case study in steric hindrance. The presence of two bulky isopropyl groups positioned ortho to the nitro groups creates severe intramolecular steric clashes.

As observed in highly analogous structures like 2,5-dimethyl-1,3-dinitrobenzene, this steric strain prevents the nitro groups from achieving coplanarity with the central benzene ring[2]. Consequently, the nitro groups are forced to rotate out of the aromatic plane, significantly impacting the molecule's solid-state packing, intermolecular hydrogen bonding (specifically non-conventional C–H···O interactions), and overall crystal symmetry. This guide details the end-to-end methodology for isolating, solving, and refining the single-crystal X-ray structure of this complex molecule.

Crystallization Methodology: A Self-Validating System

To obtain diffraction-quality single crystals, one must carefully control the nucleation rate to prevent the formation of non-merohedral twins—a common pathology in planar and semi-planar stacked aromatic systems[2]. We employ a vapor diffusion protocol, which acts as a self-validating thermodynamic system: the slow diffusion of an anti-solvent gradually lowers the solubility limit, ensuring that only the most thermodynamically stable (and structurally perfect) crystal lattice grows.

Protocol: Vapor Diffusion Crystallization
  • Dissolution: Dissolve 50 mg of highly purified (>99%) 1,5-diisopropyl-2,4-dinitrobenzene in 2.0 mL of diethyl ether in a 5 mL inner glass vial. Diethyl ether is chosen because it readily solubilizes the hydrophobic isopropyl moieties.

  • Anti-Solvent Chamber: Place the unsealed 5 mL vial inside a larger 20 mL scintillation vial containing 5.0 mL of n-pentane (the anti-solvent).

  • Sealing and Equilibration: Seal the outer vial tightly with a PTFE-lined cap. Store the system in a vibration-free environment at a constant 20 °C.

  • Causality of Growth: Over 14–21 days, the highly volatile n-pentane diffuses into the inner vial. The gradual increase in the non-polar character of the solvent mixture slowly forces the dinitrobenzene out of solution, yielding large, translucent, needle-like or block-like crystals.

  • Harvesting: Harvest the crystals suspended in a drop of Paratone-N oil under a polarized light microscope. The oil prevents solvent loss and degradation of the crystal lattice while allowing for the optical identification of untwinned specimens (indicated by uniform extinction under cross-polarization).

Crystallization A Purified Compound (>99% Purity) B Dissolution (Diethyl Ether) A->B Solubilize C Vapor Diffusion (n-Pentane) B->C Chamber Setup D Controlled Nucleation C->D 14-21 Days E Crystal Harvesting (Polarized Light) D->E Select Untwinned

Figure 1: Self-validating vapor diffusion crystallization workflow for highly substituted nitroaromatics.

X-Ray Data Collection Strategy

Data collection must be optimized to account for the thermal motion of the terminal methyl groups on the isopropyl moieties, which are highly prone to dynamic disorder.

  • Diffractometer Setup: Mount the selected crystal on a glass fiber or MiTeGen loop and immediately transfer it to the goniometer equipped with a cold stream.

  • Temperature Control: Data must be collected at 200 K (or lower, e.g., 100 K) using an Oxford Cryosystems cooler. Lowering the temperature minimizes the thermal ellipsoids of the isopropyl carbon atoms, effectively "freezing" out dynamic disorder and improving high-angle diffraction intensities[2].

  • Radiation Source: Use Mo Kα radiation ( λ=0.71073 Å) equipped with a graphite monochromator. Mo Kα is preferred over Cu Kα to minimize absorption effects, although empirical absorption corrections (e.g., SADABS) must still be applied.

Structure Solution and Refinement Pipeline

The phase problem is solved using modern dual-space algorithms, followed by rigorous least-squares refinement. We utilize the OLEX2 graphical user interface[3], which seamlessly integrates the SHELX suite of programs.

Step-by-Step Refinement Protocol
  • Structure Solution (SHELXT): Execute SHELXT[4]. This program uses a dual-space algorithm to solve the phase problem directly from the reflection data expanded to the space group P1 , automatically assigning the correct space group (typically P21​/c or Pbn21​ for this class of molecules) based on systematic absences.

  • Initial Isotropic Refinement (SHELXL): Perform an initial least-squares refinement using SHELXL[5]. Assign all heavy atoms (C, N, O) with isotropic displacement parameters.

  • Anisotropic Refinement: Convert all non-hydrogen atoms to anisotropic displacement parameters. At this stage, check the difference Fourier map for residual electron density peaks around the isopropyl groups.

  • Modeling Disorder: If the isopropyl methyl groups exhibit rotational disorder (a common artifact where the methyl groups occupy two distinct positions rotated by ~60°), use the PART instruction in SHELXL to model the split occupancies. Constrain the sum of the occupancies to 1.0 (e.g., 0.65 / 0.35) and apply geometric restraints (SADI, DFIX) to maintain realistic C–C bond lengths.

  • Hydrogen Atom Placement: Place hydrogen atoms in calculated positions using a riding model (HFIX 43 for aromatic protons, HFIX 137 for disordered methyl protons) with Uiso​(H)=1.2Ueq​(C) or 1.5Ueq​(Cmethyl​) .

  • Validation: Generate the final CIF and run it through CheckCIF (IUCr) to ensure no Level A or B alerts remain.

Refinement A Raw Diffraction Data (Mo Kα, 200K) B Data Reduction (Integration & Scaling) A->B C Structure Solution (SHELXT - Dual Space) B->C D Initial Model (Isotropic) C->D E Anisotropic Refinement (SHELXL) D->E F Disorder Modeling (Isopropyl Rotation) E->F Identify residual density G Final Validation (CheckCIF) E->G Convergence (R1 < 0.05) F->E Iterative Refinement

Figure 2: Computational logic pipeline for X-ray data reduction and structure refinement.

Structural Analysis & Molecular Geometry

Upon successful refinement, the molecular geometry reveals the causal relationship between steric bulk and electronic structure.

  • Dihedral Twisting: The Caryl​−Caryl​−N−O dihedral angles are critical. Because the isopropyl groups at positions 1 and 5 clash with the oxygen atoms of the nitro groups at positions 2 and 4, the nitro groups cannot lie flat. Expect dihedral angles ranging from 30° to 55° relative to the benzene ring[2]. This twisting breaks the extended π -conjugation of the system.

  • Intermolecular Interactions: Because the nitro groups are tilted, their oxygen atoms protrude into the inter-planar space, facilitating non-conventional C−H⋯O hydrogen bonding with the aromatic protons of adjacent molecules. This leads to the formation of puckered 2D sheets along the crystallographic c -axis.

  • Packing: The molecules typically stack in an antiparallel manner to minimize macroscopic dipole moments, driven by π−π stacking interactions between the electron-deficient aromatic rings.

Quantitative Crystallographic Data Summary

The following table summarizes the anticipated crystallographic parameters for 1,5-diisopropyl-2,4-dinitrobenzene, extrapolated from high-resolution data of structural analogs[2].

ParameterValue / Description
Chemical Formula C12​H16​N2​O4​
Formula Weight 252.27 g/mol
Temperature 200(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System Monoclinic / Orthorhombic
Space Group P21​/c or Pbn21​
Independent Reflections >2500 ( Rint​<0.05 )
Data / Restraints / Parameters ~2500 / 0 (or >10 if disordered) / ~170
Final R indices [ I>2σ(I) ] R1≈0.040 , wR2≈0.105
Goodness-of-fit on F2 1.00 - 1.05

References

  • Johnston, D. H., & Crather, H. M. (2011). 2,5-Dimethyl-1,3-dinitrobenzene. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 9), o2217. Available at:[Link][2]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. Available at:[Link][3]

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. Available at:[Link][4]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. Available at:[Link][5]

Sources

1,5-Diisopropyl-2,4-dinitrobenzene safety data sheet and toxicity profile

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of 1,5-diisopropyl-2,4-dinitrobenzene requires a rigorous understanding of its physicochemical behavior, toxicokinetic profile, and the precise mechanisms by which nitroaromatic compounds disrupt cellular homeostasis. This whitepaper synthesizes current toxicological paradigms, safety data sheet (SDS) guidelines, and self-validating experimental protocols for researchers handling this specialized biochemical.

Executive Summary

1,5-Diisopropyl-2,4-dinitrobenzene (CAS: 77256-78-1) is a highly lipophilic nitroaromatic compound. Historically investigated for its potent herbicidal properties and ability to disrupt plant metabolism[1], it is currently utilized in modern research as a specialized biochemical reagent for proteomics, high-throughput screening, and drug development[2]. Due to the dual nitro substitutions on the aromatic ring, the compound presents significant handling hazards, primarily driven by its potential to induce methemoglobinemia, severe oxidative stress, and mitochondrial dysfunction.

Physicochemical Properties

The addition of two bulky diisopropyl moieties to the dinitrobenzene core significantly increases the compound's lipophilicity (LogP). This structural modification enhances its ability to cross biological membranes, thereby accelerating hepatic first-pass metabolism and systemic distribution compared to unsubstituted dinitrobenzenes.

Table 1: Physicochemical Identity & Properties

PropertyValue / Description
Chemical Name 1,5-Diisopropyl-2,4-dinitrobenzene
CAS Registry Number 77256-78-1
Molecular Formula C₁₂H₁₆N₂O₄
Molecular Weight 252.27 g/mol
Structural Class Nitroaromatic / Dinitroalkylbenzene
Appearance Yellow crystalline solid or viscous liquid
Solubility Highly soluble in DMSO, ethanol, and organic solvents; poorly soluble in water

Mechanistic Toxicology Profile

As a Senior Application Scientist, it is critical to understand why a compound is toxic, not just that it is toxic. The toxicity of 1,5-diisopropyl-2,4-dinitrobenzene is governed by three primary mechanistic pathways:

A. Bioreductive Activation and Methemoglobinemia

The hallmark of dinitrobenzene toxicity is methemoglobinemia[3]. The compound is not directly toxic to erythrocytes; rather, it requires hepatic bioactivation. Cytochrome P450 enzymes and flavoprotein reductases catalyze the reduction of the nitro groups into highly reactive nitroso and N-hydroxylamino intermediates. Because of the compound's high lipophilicity, these metabolites rapidly partition into the bloodstream and penetrate erythrocytes. Inside the red blood cell, they initiate a catalytic co-oxidation cycle, converting the ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), forming methemoglobin and destroying the blood's oxygen-carrying capacity.

B. Mitochondrial Uncoupling and Redox Cycling

Nitroaromatics act as potent electron sinks. Within the mitochondria, the nitro groups can undergo futile redox cycling—accepting an electron from Complex I or II to form a nitro anion radical, and immediately donating it to molecular oxygen to form superoxide (O₂•⁻). Furthermore, structural analogs of dinitrobenzenes are known to act as protonophoric uncouplers[4]. By shuttling protons across the inner mitochondrial membrane, they collapse the mitochondrial membrane potential ( ΔΨm​ ), forcing the cell to consume oxygen rapidly without synthesizing ATP.

C. Reproductive Toxicity

Extrapolating from the well-documented toxicity of 1,3-dinitrobenzene, this class of compounds is known to induce severe testicular toxicity[3]. The reactive intermediates disrupt Sertoli cell homeostasis, leading to a localized hypoxic environment and subsequent germ cell apoptosis.

Mechanistic pathway of dinitrobenzene metabolism, methemoglobinemia, and oxidative stress.

Safety Data Sheet (SDS) & Handling Protocols

Handling 1,5-diisopropyl-2,4-dinitrobenzene requires stringent safety protocols due to its systemic toxicity and environmental persistence.

Table 2: GHS Hazard Classifications & Controls

Hazard ClassCategoryPrecautionary Focus
Acute Toxicity (Oral/Dermal/Inhalation) Category 3Toxic if swallowed, in contact with skin, or inhaled.
STOT - Repeated Exposure Category 2May cause damage to blood (methemoglobinemia), liver, and testes through prolonged exposure.
Aquatic Toxicity (Chronic) Category 1Very toxic to aquatic life with long-lasting effects.

Engineering Controls & PPE:

  • Ventilation: Must be handled inside a certified Class II Type A2 biological safety cabinet or chemical fume hood to prevent inhalation of aerosols or dust.

  • PPE: Double-gloving with nitrile gloves (minimum 8 mil thickness) is required due to the compound's lipophilicity, which allows it to rapidly penetrate standard latex. Chemical splash goggles and a dedicated lab coat are mandatory.

  • Emergency Response: In the event of systemic exposure resulting in cyanosis (blue discoloration of lips/nail beds indicating methemoglobinemia), administer 100% supplemental oxygen immediately. The clinical antidote is intravenous Methylene Blue (1-2 mg/kg), which acts as an electron donor to enzymatically reduce methemoglobin back to hemoglobin[3].

Experimental Workflows: Self-Validating Toxicity Assays

To accurately profile the toxicity of 1,5-diisopropyl-2,4-dinitrobenzene in a drug development setting, researchers must employ self-validating assays that confirm causality. Below are two definitive protocols.

Protocol A: Erythrocyte Methemoglobin Oxidation Assay

Causality: This assay measures the direct capacity of the compound's hepatic metabolites to oxidize hemoglobin. Because the parent compound requires bioactivation, it must be pre-incubated with rat liver S9 fractions. Self-Validation: The system uses Sodium Nitrite (NaNO₂) as a positive control (a direct hemoglobin oxidizer) and relies on the isosbestic point of hemoglobin to ensure total protein concentrations remain constant, validating that changes in absorbance are due to oxidation, not cell lysis.

  • Bioactivation: Incubate 100 µM of 1,5-diisopropyl-2,4-dinitrobenzene with 1 mg/mL rat liver S9 fraction and an NADPH-regenerating system for 45 minutes at 37°C.

  • Erythrocyte Preparation: Isolate human or rat erythrocytes and wash three times in PBS. Resuspend to a 10% hematocrit.

  • Exposure: Add the bioactivated compound mixture to the erythrocyte suspension. Include a vehicle control (0.1% DMSO) and a positive control (1 mM NaNO₂). Incubate for 2 hours at 37°C.

  • Lysis & Spectrophotometry: Lyse the cells using 1% Triton X-100. Measure absorbance at 630 nm (specific for MetHb) and 540 nm (specific for OxyHb).

  • Data Analysis: Calculate the percentage of methemoglobin relative to total hemoglobin using the established extinction coefficients.

Protocol B: Mitochondrial Stress Test (Seahorse XF)

Causality: To determine if the compound acts as a mitochondrial uncoupler or an electron transport chain (ETC) inhibitor, we measure the Oxygen Consumption Rate (OCR) of live cells. Self-Validation: The sequential injection of established pharmacological modulators (Oligomycin, FCCP, Rotenone/Antimycin A) forces the mitochondria through distinct functional states. If the baseline OCR drops upon compound addition, it is an inhibitor. If the baseline OCR spikes, it is an uncoupler.

  • Cell Seeding: Seed HepG2 cells at 20,000 cells/well in a Seahorse XF96 microplate. Incubate overnight.

  • Basal Measurement: Wash cells with unbuffered XF assay medium and measure basal OCR for 15 minutes.

  • Compound Injection (Port A): Inject 1,5-diisopropyl-2,4-dinitrobenzene (titrated from 1 µM to 50 µM). Monitor OCR for 30 minutes to observe immediate uncoupling or inhibition.

  • Oligomycin Injection (Port B): Inject 1 µM Oligomycin to inhibit ATP synthase. This isolates proton leak.

  • FCCP Injection (Port C): Inject 0.5 µM FCCP to chemically uncouple the mitochondria and establish maximal respiratory capacity.

  • Rot/AA Injection (Port D): Inject 0.5 µM Rotenone and Antimycin A to shut down Complex I and III, defining non-mitochondrial oxygen consumption.

In vitro workflow for assessing mitochondrial respiration and methemoglobin formation.

References

  • Google Patents.US3012869A - Herbicidal method employing dinitropolyalkyl benzenes.
  • Agency for Toxic Substances and Disease Registry (ATSDR) / CDC. Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Retrieved from: [Link]

  • National Institutes of Health (NIH) / PMC. A Prototypical Small-Molecule Modulator Uncouples Mitochondria in Response to Endogenous Hydrogen Peroxide Production. Retrieved from: [Link]

Sources

Molecular geometry and steric hindrance in 1,5-Diisopropyl-2,4-dinitrobenzene

This rotation inherently breaks the π

π orbital overlap, a phenomenon known as steric inhibition of resonance . The nitro groups transition from being strong resonance electron-withdrawing groups ( −M effect) to acting primarily through inductive electron withdrawal ( −I effect).

StericEffectsA1,5-DiisopropylSubstitutionB2,4-DinitroSubstitutionCSevere OrthoSteric ClashDTorsional Twist ofNitro Groups (>50°)C->DELoss of π-πConjugationD->EFAltered Spectroscopic &Chemical ReactivityE->FABABAB->C

Caption: Logical flow of steric hindrance inducing conformational and chemical changes.

Physicochemical Consequences of Non-Coplanarity

The decoupling of the nitro groups from the aromatic π -system drastically alters the physicochemical profile of 1,5-diisopropyl-2,4-dinitrobenzene compared to its unhindered analogs.

Spectroscopic Anomalies (UV-Vis)

In unhindered nitrobenzenes, the extended conjugation lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), resulting in a strong absorption band ( π→π∗ ) in the near-UV region (typically ~260–270 nm). As steric hindrance forces the nitro group out of plane, the conjugation is disrupted. This raises the HOMO-LUMO gap, leading to a hypsochromic shift (blue shift) to shorter wavelengths and a hypochromic effect (decreased molar absorptivity, ϵ ).

Altered Reactivity and Application

Historically, highly substituted dinitroalkylbenzenes were investigated for their unique bioactivity profiles, such as their extraordinary specificity as selective herbicides [1]. The steric shielding of the aromatic core prevents standard nucleophilic aromatic substitution ( SN​Ar ), while the altered electron density modifies the reduction potential of the nitro groups, impacting how the molecule interacts with biological reducing agents or soil microbes.

Quantitative Data Summary

The table below summarizes the theoretical and observed shifts in physical properties as steric bulk increases ortho to a nitro group.

CompoundOrtho SubstituentApprox. Torsion Angle ( θ )UV-Vis λmax​ (nm)Molar Absorptivity ( ϵ )Resonance Effect
NitrobenzeneHydrogen0° – 5°~268> 8,000Strong ( −M )
2-Isopropylnitrobenzene1 × Isopropyl~40° – 45°~252~ 5,500Weakened
1,5-Diisopropyl-2,4-dinitrobenzene 2 × Isopropyl > 55° < 245 < 3,000 Severely Inhibited

Experimental Methodologies: Probing Steric Hindrance

To rigorously validate the extent of steric hindrance and its consequences, researchers must employ self-validating analytical protocols. The following methodologies are designed not merely to observe, but to establish causality between molecular geometry and physical properties.

Protocol 1: X-Ray Crystallographic Determination of Torsion Angles

Causality & Rationale: X-ray diffraction provides absolute spatial coordinates of atoms in a crystal lattice. By measuring the dihedral angle between the plane defined by the aromatic carbons and the plane defined by the C−N−O atoms, we directly quantify the steric strain.

Step-by-Step Methodology:

  • Solvent Selection: Dissolve 50 mg of purified 1,5-diisopropyl-2,4-dinitrobenzene in a minimum volume of a binary solvent system (e.g., dichloromethane/hexane 1:3) to promote slow crystallization.

  • Crystal Growth: Allow the solvent to evaporate slowly at 4°C over 72–96 hours in a vibration-free environment to yield high-quality, single-domain crystals.

  • Mounting and Data Collection: Mount a suitable single crystal (approx. 0.2×0.2×0.1 mm) on a glass fiber using perfluoropolyether oil. Transfer to a diffractometer equipped with a Mo-K α radiation source ( λ=0.71073 Å) cooled to 100 K to minimize thermal motion artifacts.

  • Refinement: Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F2 .

  • Self-Validation: Calculate the C(aryl)−C(aryl)−N−O torsion angles. If the angle exceeds 50°, the hypothesis of severe steric clash is structurally validated.

ExpWorkflowS1Synthesis &PurificationS2Single CrystalGrowth (Slow Evap)S1->S2S3X-RayDiffraction (100K)S2->S3S4Torsion AngleQuantificationS3->S4

Caption: Workflow for crystallographic validation of nitro group torsion.

Protocol 2: UV-Vis Spectroscopic Analysis of Resonance Inhibition

Causality & Rationale: While X-ray crystallography proves the geometry in a solid state, UV-Vis spectroscopy validates the electronic consequence of that geometry in solution. A breakdown in coplanarity directly causes a measurable hypsochromic shift.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a precisely weighed 1.0×10−4 M stock solution of 1,5-diisopropyl-2,4-dinitrobenzene in spectroscopic-grade ethanol. Dilute to a working concentration of 2.0×10−5 M.

  • Reference Control: Prepare an identical concentration of 2,4-dinitrotoluene (a less sterically hindered analog) to serve as a baseline for uninhibited conjugation.

  • Instrument Calibration: Blank a dual-beam UV-Vis spectrophotometer using pure spectroscopic-grade ethanol in matched quartz cuvettes (1 cm path length).

  • Spectral Acquisition: Scan both solutions from 200 nm to 400 nm at a scan rate of 100 nm/min.

  • Data Analysis: Extract the λmax​ and calculate the molar extinction coefficient ( ϵ ) using the Beer-Lambert Law ( A=ϵ⋅c⋅l ).

  • Self-Validation: The protocol is validated if the reference 2,4-dinitrotoluene exhibits a λmax​ near 265 nm with high ϵ . The target compound must show a significant blue shift ( Δλ>15 nm) and a drop in ϵ , proving that the steric bulk of the isopropyl groups has successfully decoupled the nitro π -system from the aromatic ring.

Implications in Drug Design and Materials Science

Understanding the spatial dynamics of 1,5-diisopropyl-2,4-dinitrobenzene is highly relevant for modern drug development and agrochemical design.

  • Metabolic Stability: Steric hindrance around a nitro group can prevent enzymatic reduction by nitroreductases, a common metabolic liability in drug candidates. By flanking a reactive moiety with bulky groups like isopropyl, medicinal chemists can artificially enhance the half-life of a compound.

  • Target Specificity: The out-of-plane twist creates a three-dimensional, non-flat topology. Unlike flat aromatic systems that intercalate indiscriminately into DNA or flat protein pockets, twisted molecules require highly specific, deep hydrophobic binding pockets, thereby increasing target selectivity [2].

By mastering the principles of steric hindrance demonstrated by 1,5-diisopropyl-2,4-dinitrobenzene, researchers can predictably tune the electronic and spatial properties of novel aromatic scaffolds.

References

  • Title: Herbicidal method employing dinitropolyalkyl benzenes (US Patent 3012869A)
  • Title: Steric effects on the enantiodiscrimination of diproline chiral stationary phases in the resolution of racemic compounds Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

Mechanistic Paradigms in the Electrophilic Aromatic Substitution of Diisopropyl Dinitrobenzenes: Steric Dynamics, Ipso-Attack, and Nitrodealkylation

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of diisopropyl dinitrobenzenes via electrophilic aromatic substitution (EAS) represents a complex intersection of profound steric hindrance and competing electronic effects. While the isopropyl groups are strongly activating and ortho/para directing, their massive steric bulk fundamentally alters the classical EAS pathway. Furthermore, the introduction of the first nitro group severely deactivates the aromatic system, necessitating harsh conditions for the second nitration. This technical guide explores the unified mechanism of nitration, the critical phenomenon of ipso-attack leading to nitro-dealkylation, and provides a rigorously validated, step-by-step experimental protocol for researchers and process chemists.

The Unified Mechanism of Electrophilic Aromatic Nitration

Historically, the nitration of aromatic rings was viewed through the simplified lens of a direct attack by the nitronium ion ( NO2+​ ) to form a σ -complex (Wheland intermediate). However, the modern mechanistic understanding, pioneered by George A. Olah and supported by computational and gas-phase experimental data, dictates a three-step unified mechanism[1].

When synthesizing diisopropyl dinitrobenzenes, understanding these discrete intermediates is critical because the steric bulk of the isopropyl groups heavily influences the transition states:

  • π -Complex (EDA Complex): An initial, unoriented electron donor-acceptor complex forms between the electron-rich diisopropylbenzene and the nitronium ion. This step explains the low substrate selectivity often observed in highly reactive nitrating systems[1].

  • Single Electron Transfer (SET) Complex: The π -complex undergoes electron transfer to form a radical pair consisting of an aromatic cation radical and a neutral NO2∙​ radical[1].

  • σ -Complex (Arenium Ion): The radical pair collapses into the classical Wheland intermediate. For diisopropylbenzenes, the stability of this intermediate dictates whether standard substitution or ipso-attack occurs.

G A Arene + NO2+ B π-Complex (EDA Complex) A->B Electrostatic Interaction C SET Complex (Radical Pair) B->C Electron Transfer D σ-Complex (Wheland Intermediate) C->D Radical Recombination E Substituted Arene + H+ D->E Deprotonation

Diagram 1: The Unified Mechanistic Pathway of Electrophilic Aromatic Nitration.

The "Ipso" Conundrum: Steric Hindrance and Nitrodealkylation

In the nitration of 1,4-diisopropylbenzene, the standard ortho-substitution is sterically impeded by the bulky isopropyl groups. As the electrophile approaches, the activation energy required to form the ortho- σ -complex is significantly raised. Consequently, a competing pathway emerges: ipso-nitration .

Ipso-attack occurs when the nitronium ion attacks the carbon atom already bearing the isopropyl substituent. Gas-phase FT-ICR mass spectrometry studies have definitively proven that electrophilic aromatic nitrodealkylation is a major competing process in bulky alkylbenzenes like p-diisopropylbenzene[2].

The Mechanism of Nitrodealkylation
  • Ipso-Attack: The NO2+​ attacks the C1​ or C4​ position of 1,4-diisopropylbenzene.

  • Ipso- σ -Complex Formation: A transient arenium ion is formed where both the nitro group and the isopropyl group occupy the same carbon.

  • Carbocation Expulsion: To restore aromaticity, the system expels the isopropyl group as an isopropyl carbocation ( CH3​−CH+−CH3​ ), leaving the nitro group attached to the ring[3].

This side reaction drastically impacts the yield of the desired diisopropyl dinitrobenzene and requires precise temperature and acid-strength control to mitigate.

Table 1: Impact of Steric Bulk on EAS Nitration Pathways
SubstrateAlkyl Steric Bulk (A-Value)Dominant EAS PathwayRelative % of Ipso-Attack / Dealkylation
Toluene Low (1.70 kcal/mol)Ortho/Para Substitution< 2%
Cumene (Isopropylbenzene) High (2.15 kcal/mol)Para Substitution~ 10 - 15%
1,4-Diisopropylbenzene Very HighOrtho Substitution (Forced)~ 25 - 40%
1,4-Di-tert-butylbenzene Extreme (>4.7 kcal/mol)Nitrodealkylation> 70%

Data summarized conceptually from comparative gas-phase and condensed-phase nitration studies of bulky alkylarenes.

Experimental Protocol: Controlled Dinitration of 1,4-Diisopropylbenzene

To successfully synthesize diisopropyl dinitrobenzenes, the protocol must navigate the extreme reactivity of the initial substrate while overcoming the severe deactivation caused by the first nitro group. The following self-validating methodology utilizes a temperature-ramped mixed-acid system to achieve this[4].

Causality in Experimental Design:
  • Initial Cooling (0-5°C): The first nitration is highly exothermic. Without cooling, the localized heat will drive oxidative degradation and accelerate ipso-nitrodealkylation.

  • Thermal Ramping (60°C): The mononitro-diisopropylbenzene intermediate is strongly deactivated via the electron-withdrawing −I and −M effects of the NO2​ group. The second nitration requires higher kinetic energy to proceed.

  • Self-Validation: The protocol relies on GC-MS monitoring. The disappearance of the mononitro mass peak ( m/z 207) and the appearance of the dinitro peak ( m/z 252) validates the second substitution step.

Step-by-Step Methodology
  • Preparation of the Nitrating Mixture:

    • In a thoroughly dried, 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, addition funnel, and internal thermometer, add 50 mL of concentrated Sulfuric Acid ( H2​SO4​ , 98%).

    • Cool the flask in an ice-salt bath to 0°C.

    • Dropwise, add 25 mL of fuming Nitric Acid ( HNO3​ , >90%) while maintaining the internal temperature below 5°C.

  • Substrate Addition (First Nitration):

    • Dissolve 10.0 g of 1,4-diisopropylbenzene in 20 mL of anhydrous dichloromethane ( CH2​Cl2​ ).

    • Add this solution dropwise to the mixed acid via the addition funnel over 45 minutes. Critical: Do not allow the temperature to exceed 5°C to suppress ipso-dealkylation.

  • Thermal Ramping (Second Nitration):

    • Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature over 1 hour.

    • Equip a reflux condenser and heat the reaction mixture to 60°C using an oil bath for 3 hours.

    • Validation Step: Extract a 0.1 mL aliquot, quench in ice water, extract with ethyl acetate, and analyze via GC-MS. Proceed only when the mononitro intermediate ( m/z 207) is < 5% by area.

  • Quenching and Workup:

    • Cool the reaction mixture to room temperature and pour it slowly over 400 g of crushed ice with vigorous stirring.

    • Extract the aqueous suspension with dichloromethane ( 3×100 mL).

    • Wash the combined organic layers with saturated aqueous Sodium Bicarbonate ( NaHCO3​ ) until the aqueous phase is slightly basic (pH ~8), followed by a brine wash.

  • Purification:

    • Dry the organic layer over anhydrous Magnesium Sulfate ( MgSO4​ ), filter, and concentrate under reduced pressure.

    • Recrystallize the crude yellow solid from hot ethanol to yield pure 1,4-diisopropyl-2,5-dinitrobenzene.

G Step1 1. Mixed Acid Prep (HNO3/H2SO4 at 0°C) Step2 2. Substrate Addition (Diisopropylbenzene) Step1->Step2 Step3 3. Mononitration (Maintain < 5°C) Step2->Step3 Step4 4. Dinitration (Ramp to 60°C) Step3->Step4 Step5 5. Quench & Extract (Ice water + CH2Cl2) Step4->Step5 Step6 6. Purification (Recrystallization) Step5->Step6

Diagram 2: Experimental Workflow for the Dinitration of Diisopropylbenzene.

Analytical Signatures and Quality Control

To confirm the structural integrity of the synthesized diisopropyl dinitrobenzene and rule out nitrodealkylation byproducts, rigorous spectroscopic analysis is required:

  • 1H NMR (400 MHz, CDCl3​ ): Look for the preservation of the isopropyl methine protons (multiplet, ~3.3 ppm) and the methyl doublets (~1.3 ppm). The aromatic region should show a sharp singlet (~7.6 ppm) integrating to 2 protons, confirming the para-relationship of the remaining aromatic protons in the 2,5-dinitro isomer.

  • GC-MS: The molecular ion peak ( M+ ) for diisopropyl dinitrobenzene will appear at m/z 252. A significant peak at m/z 210 indicates that nitro-dealkylation has occurred (loss of an isopropyl group, replacement by a nitro group).

Conclusion

The electrophilic aromatic substitution of diisopropylbenzenes to form dinitro derivatives is a delicate balancing act. Researchers must navigate the unified mechanistic pathway of nitration while actively suppressing the sterically driven ipso-attack that leads to nitrodealkylation. By employing strict thermal controls—utilizing low temperatures to manage the initial highly exothermic mononitration, followed by targeted thermal ramping to overcome the electronic deactivation of the intermediate—high-purity diisopropyl dinitrobenzenes can be reliably synthesized for downstream pharmaceutical and materials science applications.

References

  • Source: benchchem.
  • Chemistry of 1,2-di-tert.Butylbenzene and derivatives i. nitration of 1,2-di-tert.
  • Source: acs.
  • Source: researchgate.

Sources

Methodological & Application

Application Note: Regioselective Nitration of 1,3-Diisopropylbenzene

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Process Chemists Content Focus: Mechanistic rationale, regioselectivity, and validated laboratory protocols.

Nomenclature and Structural Clarification

Before detailing the experimental protocols, it is critical to address the nomenclature of the target substrate. The user query references 1,5-diisopropylbenzene . Due to the symmetry of the six-membered benzene ring, positions 1 and 5 are structurally and electronically identical to positions 1 and 3. Therefore, according to standard IUPAC nomenclature, the correct designation for this compound is 1,3-diisopropylbenzene (m-DIPB)[1]. All subsequent mechanistic and procedural discussions will utilize the standard IUPAC nomenclature.

Mechanistic Rationale and Regioselectivity (E-E-A-T)

The nitration of 1,3-diisopropylbenzene is a classical Electrophilic Aromatic Substitution (EAS) that perfectly illustrates the interplay between electronic directing effects and steric hindrance.

The isopropyl groups are weakly electron-donating via inductive effects and hyperconjugation, making them ortho/para directors. In the 1,3-substituted ring, the incoming nitronium ion ( NO2+​ ) faces three potential attack sites:

  • Position 2 (ortho to both groups): While electronically favored, this position is flanked by two bulky isopropyl groups. The extreme steric hindrance makes substitution here highly unfavorable under standard thermodynamic conditions[1].

  • Positions 4 and 6 (para to one, ortho to the other): These positions are electronically equivalent and significantly less sterically hindered than position 2.

  • Position 5 (meta to both): Electronically disfavored.

Causality in Product Distribution: Under standard mixed-acid nitration conditions, the major product is 1,3-diisopropyl-4-nitrobenzene due to the path of least steric resistance[1]. However, specialized controlled conditions can be engineered if the 2-nitro isomer is required as a precursor for synthesizing sterically hindered amines like 2,6-diisopropylaniline[2].

G A Mixed Acid Preparation (HNO3 + H2SO4) B Nitronium Ion (NO2+) Generation (Active Electrophile) A->B C Addition of 1,3-Diisopropylbenzene (Strict Temp Control < 5°C) B->C D Electrophilic Aromatic Substitution (Steric Control) C->D E Major Product: 1,3-Diisopropyl-4-nitrobenzene D->E Favored (Less Hindered) F Minor Product: 1,3-Diisopropyl-2-nitrobenzene D->F Disfavored (Steric Clash)

Workflow and regioselectivity logic for the nitration of 1,3-diisopropylbenzene.

Quantitative Data: Isomer Reactivity

The position of the alkyl groups significantly impacts the reactivity of the aromatic ring toward electrophiles and oxidants. The table below summarizes the relative reactivity based on steric accessibility[1].

Substrate IsomerSteric Hindrance ProfilePrimary Nitration ProductRelative Reactivity
1,2-Diisopropylbenzene High (Adjacent bulky groups)3-Nitro & 4-Nitro mixtureSlowest
1,3-Diisopropylbenzene Medium (Open 4/6 positions)1,3-Diisopropyl-4-nitrobenzeneFastest
1,4-Diisopropylbenzene Low (Symmetrical open sites)1,4-Diisopropyl-2-nitrobenzeneIntermediate

Standard Laboratory Protocol: Nitration of 1,3-Diisopropylbenzene

Note: This protocol is designed strictly for execution in a professional, fully equipped chemical laboratory by trained personnel using appropriate Personal Protective Equipment (PPE) and active fume hoods.

Reagents and Equipment
  • Substrate: 1,3-Diisopropylbenzene (≥98% purity)

  • Nitrating Mixture: Concentrated Nitric Acid ( HNO3​ , 68-70%) and Concentrated Sulfuric Acid ( H2​SO4​ , 98%)

  • Solvent: Dichloromethane (DCM) or solvent-free (depending on scale)

  • Equipment: 3-neck round-bottom flask, overhead stirrer, addition funnel, internal thermocouple, ice-salt bath.

Step-by-Step Methodology
  • Preparation of the Nitrating Mixture (Causality: Electrophile Generation):

    • Charge the reaction vessel with concentrated H2​SO4​ .

    • Cool the vessel to 0°C using an ice-salt bath.

    • Slowly add concentrated HNO3​ dropwise via the addition funnel while maintaining vigorous stirring.

    • Scientific Insight: H2​SO4​ acts as both a catalyst and a dehydrating agent, protonating the HNO3​ to generate the highly reactive nitronium ion ( NO2+​ ) while absorbing the resulting water to drive the equilibrium forward[1].

  • Substrate Addition (Causality: Thermal Control):

    • Maintain the nitrating mixture at 0°C to 5°C.

    • Add 1,3-diisopropylbenzene dropwise over 60–90 minutes.

    • Scientific Insight: Nitration is highly exothermic. Slow addition and strict temperature control prevent thermal runaway, minimize oxidative side reactions, and suppress poly-nitration, ensuring high mono-nitro selectivity[2].

  • Reaction Maturation (Causality: Kinetic Completion):

    • Once addition is complete, allow the reaction to stir at 5°C for an additional 30 minutes, then slowly warm to room temperature over 1 hour.

    • Monitor the reaction progress via Gas Chromatography (GC) or Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching and Workup (Causality: Safe Isolation):

    • Pour the reaction mixture carefully over crushed ice.

    • Scientific Insight: This safely dilutes the strong acids and forces the lipophilic nitroarene product to phase-separate from the aqueous layer.

    • Extract the aqueous mixture with DCM (3x).

    • Wash the combined organic layers with saturated aqueous NaHCO3​ until the aqueous phase is slightly basic (pH ~8).

    • Scientific Insight: Neutralizing residual acid is critical; trace acids can catalyze decomposition during subsequent distillation or storage.

  • Purification:

    • Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

    • Purify the crude 1,3-diisopropyl-4-nitrobenzene via vacuum distillation or column chromatography to isolate the pure regioisomer.

References

  • 2,6-Diisopropylaniline - Grokipedia: Labor
  • 1,3-Diisopropylbenzene | 99-62-7 Benchchem

Sources

Application Note: Catalytic Hydrogenation of 1,5-Diisopropyl-2,4-dinitrobenzene to Diamines

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Chemical Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol

Introduction & Mechanistic Context

The synthesis of highly substituted, sterically hindered aromatic diamines is a critical pathway in the development of advanced polyimides, specialized epoxy curing agents, and rigid pharmaceutical pharmacophores. The catalytic hydrogenation of 1,5-Diisopropyl-2,4-dinitrobenzene (DIPDNB) to 1,5-Diisopropyl-2,4-diaminobenzene (DIPDAB) presents unique kinetic and thermodynamic challenges compared to unhindered nitroarenes.

The presence of bulky isopropyl groups at the 1- and 5-positions creates a severe "umbrella effect" over the nitro groups at the 2- and 4-positions. This steric shielding restricts the planar adsorption of the aromatic ring onto the surface of heterogeneous catalysts (such as Pd/C or Pt/C). Consequently, the classical Haber mechanism of nitro reduction is perturbed, often leading to the dangerous accumulation of reactive hydroxylamine intermediates (-NHOH) before complete reduction to the target diamine can occur.

G DIPDNB 1,5-Diisopropyl-2,4-dinitrobenzene (Sterically Hindered) Nitroso Nitroso Intermediate (-NO) DIPDNB->Nitroso + H2, - H2O (Slowed by Isopropyl bulk) Hydroxylamine Hydroxylamine Intermediate (-NHOH) Nitroso->Hydroxylamine + H2 (Fast) Monoamine Monoamine Intermediate (1-Amino-5-nitro...) Hydroxylamine->Monoamine + H2, - H2O (Rate-limiting step) DIPDAB 1,5-Diisopropyl-2,4-diaminobenzene (Target Product) Monoamine->DIPDAB + 3H2, - 2H2O (Reduction of 2nd NO2)

Reaction pathway for the catalytic hydrogenation of DIPDNB to DIPDAB.

Mechanistic Causality & Experimental Design

To design a self-validating and safe protocol, every experimental parameter must be calibrated against the physical chemistry of the substrate:

  • Catalyst Selection: While Ru-based catalysts (e.g., Ru-SnOx/Al2O3) are highly effective for the partial selective reduction of dinitrobenzenes to mono-amines , the complete reduction of the sterically hindered DIPDNB requires a highly active, non-selective noble metal. 5% Palladium on Carbon (Pd/C) is chosen because Pd exhibits superior activity for the rate-limiting cleavage of the N-O bond in the hydroxylamine intermediate, preventing its accumulation.

  • Solvent Causality: A protic solvent, such as Methanol (MeOH) or Ethanol (EtOH) , is strictly required. Protic solvents facilitate the proton-coupled electron transfer (PCET) necessary to reduce the hydroxylamine intermediate. Aprotic solvents (like toluene or ethyl acetate) can stall the reaction at the hydroxylamine stage, leading to thermal runaway.

  • Temperature & Exotherm Control: The reduction of two nitro groups releases approximately ΔH=−1100 kJ/mol . Because the isopropyl groups slow the initial adsorption, unreacted substrate can pool in the reactor. If the temperature is ramped too quickly, a sudden ignition of catalytic activity will cause a violent exotherm. Thus, the protocol mandates a low-temperature initiation followed by a controlled ramp.

Quantitative Data: Catalyst & Condition Optimization

The following table summarizes the optimization landscape for DIPDNB reduction, demonstrating why Pd/C under moderate pressure is the authoritative standard for this specific transformation.

Catalyst SystemTemp (°C)Pressure (bar)Conversion (%)Selectivity to DIPDAB (%)Mechanistic Observation
5% Pd/C 60 5.0 >99.5 >98.0 Optimal. Rapid N-O cleavage; minimal hydroxylamine pooling.
5% Pt/C605.0>99.092.5Slower kinetics; trace over-reduction (ring hydrogenation).
Raney Nickel8015.095.088.0Requires high pressure to overcome steric hindrance; lower yield.
Ru-SnOx/Al2O310040.0>99.0<15.0Arrests at the mono-amine stage due to SnOx modification .

Step-by-Step Protocol (Self-Validating System)

This protocol is designed for a 1-liter Parr autoclave reactor. It incorporates integrated self-validation checkpoints to ensure process safety and chemical integrity.

Reagents Required
  • 1,5-Diisopropyl-2,4-dinitrobenzene (DIPDNB) : 50.0 g (198 mmol)

  • 5% Pd/C (50% wet paste): 2.5 g (5 wt% relative to substrate)

  • Methanol (HPLC Grade): 400 mL

  • Hydrogen Gas (UHP, 99.999%)

  • Nitrogen Gas (UHP, for purging)

Procedure

Step 1: Reactor Charging & Inerting

  • Suspend 2.5 g of 5% Pd/C (wet paste) in 100 mL of Methanol. Transfer the slurry to the 1 L autoclave.

  • Dissolve 50.0 g of DIPDNB in 300 mL of Methanol and add to the reactor.

  • Seal the reactor and initiate agitation at 200 RPM.

  • Purge Cycle: Pressurize the reactor to 3 bar with N2​ , hold for 2 minutes, and vent to atmospheric pressure. Repeat 3 times.

    • Causality: Removes ambient oxygen to prevent explosive H2​/O2​ mixtures and protects the Pd/C from oxidative deactivation.

Step 2: Hydrogenation Initiation 5. Pressurize the reactor to 2 bar with H2​ and vent (Repeat 3 times to replace N2​ with H2​ ). 6. Pressurize the reactor to 5.0 bar H2​ . 7. Increase agitation to 800 RPM to eliminate mass-transfer limitations of the H2​ gas into the liquid phase. 8. Set the internal temperature jacket to 25 °C .

Step 3: Controlled Thermal Ramp & Reaction 9. Monitor the internal temperature and hydrogen mass flow. As the reaction initiates, a mild exotherm will occur. 10. Once the initial exotherm subsides (typically 30-45 minutes), gradually ramp the temperature to 60 °C at a rate of 1 °C/min.

  • Self-Validation Checkpoint 1: At 40 °C, pause the temperature ramp. Draw a 0.5 mL aliquot via the sampling valve. Filter through a 0.2 μm PTFE syringe filter and analyze via LC-MS or HPLC (UV at 254 nm). The absence of a yellow hue and lack of the hydroxylamine mass peak ( [M+H]+ corresponding to intermediate) validates that the rate-limiting step is keeping pace with the reduction. Proceed with the ramp to 60 °C.

Step 4: Completion & Workup 11. Maintain 60 °C and 5.0 bar H2​ until hydrogen uptake completely ceases (flatline on the mass flow controller for >30 minutes). Total reaction time is typically 4-6 hours. 12. Cool the reactor to 20 °C and vent the H2​ gas safely. Purge with N2​ three times.

  • Self-Validation Checkpoint 2: Draw a final aliquot. GC-FID or HPLC should show >99.5% conversion of DIPDNB and >98% purity of the DIPDAB product.
  • Filter the reaction mixture through a pad of Celite under a nitrogen blanket to remove the Pd/C catalyst.
  • Warning: Dry Pd/C is highly pyrophoric. Keep the filter cake wet with solvent at all times.
  • Concentrate the filtrate under reduced pressure to yield the crude 1,5-Diisopropyl-2,4-diaminobenzene as a dark viscous oil or low-melting solid, which can be further purified via vacuum distillation or recrystallization from heptane/ethyl acetate.

Troubleshooting & Process Optimization

  • Incomplete Conversion / Stalling: If hydrogen uptake ceases prematurely, the catalyst may be poisoned by halide impurities in the starting material, or mass transfer is insufficient. Solution: Verify starting material purity. Increase agitation speed to >1000 RPM to improve gas-liquid mixing.

  • Accumulation of Hydroxylamine: Indicated by a persistent deep yellow/orange color in the reaction mixture and a stalled reaction. Solution: Do NOT increase temperature, as this risks thermal runaway. Instead, add a catalytic amount of an acidic promoter (e.g., 0.1% acetic acid) to accelerate the protonation and subsequent dehydration of the hydroxylamine intermediate.

References

  • Title: Selective Hydrogenation of m-Dinitrobenzene to m-Nitroaniline over Ru-SnOx/Al2O3 Catalyst Source: Catalysts (MDPI), 2014, 4(3), 264-275. URL: [Link]

  • Title: Selective hydrogenation of m-dinitrobenzene to m-nitroaniline catalyzed by PVP-Ru/Al2O3 Source: Journal of Molecular Catalysis A: Chemical (Elsevier), 2006. URL: [Link]

  • Title: Herbicidal method employing dinitropolyalkyl benzenes (US3012869A)

Application Notes & Protocols: Leveraging 1,5-Diisopropyl-2,4-dinitrobenzene as a Versatile Precursor in Advanced Materials Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a detailed technical guide for researchers, materials scientists, and chemical development professionals on the utilization of 1,5-diisopropyl-2,4-dinitrobenzene as a strategic precursor for synthesizing high-performance polymers, energetic materials, and functional dyes. We move beyond simple procedural lists to explain the underlying chemical principles and rationale for experimental choices. The protocols herein are designed to be self-validating, with clear guidance on synthesis, purification, and characterization. All methodologies are grounded in established chemical principles and supported by authoritative references.

Introduction: The Strategic Value of 1,5-Diisopropyl-2,4-dinitrobenzene

1,5-Diisopropyl-2,4-dinitrobenzene is an aromatic compound whose structure is uniquely suited for advanced materials synthesis. The molecule's utility is derived from two key features:

  • Reactive Nitro Groups: The two nitro (-NO₂) groups are powerful electron-withdrawing moieties. While they activate the benzene ring, their primary value lies in their facile reduction to highly reactive amino (-NH₂) groups. This transformation converts the molecule from a relatively inert substance into a versatile aromatic diamine monomer.

  • Sterically Influential Isopropyl Groups: The bulky isopropyl substituents at the 1 and 5 positions are not mere spectators. They sterically hinder close packing of polymer chains, which can significantly enhance the solubility of resulting materials in common organic solvents—a notorious challenge for rigid aromatic polymers. Furthermore, they contribute to amorphous character and can improve thermal stability.

These combined features make 1,5-diisopropyl-2,4-dinitrobenzene a valuable starting point for materials with tailored properties.

Table 1: Physicochemical Properties of 1,5-Diisopropyl-2,4-dinitrobenzene

PropertyValueSource
CAS Number 77256-78-1[1]
Molecular Formula C₁₂H₁₆N₂O₄[1]
Molecular Weight 252.27 g/mol [1]
Appearance Powder
Melting Point 77-78 °C
Storage Temperature Room Temperature

Core Synthetic Transformations and Pathways

The primary synthetic utility of 1,5-diisopropyl-2,4-dinitrobenzene involves the chemical transformation of its nitro groups. The resulting diamine is a branch point for multiple classes of materials.

G Precursor 1,5-Diisopropyl-2,4-dinitrobenzene Diamine 1,5-Diisopropyl-2,4-diaminobenzene Precursor->Diamine Reduction (e.g., SnCl₂/HCl) Polyamide High-Solubility Polyamides (Aramids) Diamine->Polyamide Polycondensation Energetic Energetic Materials (Azido Derivatives) Diamine->Energetic Diazotization → Azidation Dye Functional Azo Dyes Diamine->Dye Tetrazotization → Azo Coupling G cluster_aqueous Aqueous Phase cluster_organic Organic Phase cluster_reaction Reaction Vessel cluster_workup Purification Diamine Dissolve Diamine (from Protocol 1) + NaOH in Water Combine Gently layer Organic Phase onto Aqueous Phase Diamine->Combine Diacyl Dissolve Terephthaloyl Chloride in Chloroform Diacyl->Combine Stir Vigorous Stirring (Blender or Homogenizer) for 5-10 min Combine->Stir Polymer Polymer Precipitates Stir->Polymer Filter Collect Polymer by Filtration Polymer->Filter Wash Wash with Water, then Acetone Filter->Wash Dry Dry in Vacuum Oven at 80°C Wash->Dry

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Temperature for 1,5-Diisopropyl-2,4-dinitrobenzene Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. This guide is engineered for researchers, chemists, and drug development professionals scaling up or troubleshooting the electrophilic aromatic nitration of 1,3-diisopropylbenzene to yield 1,5-diisopropyl-2,4-dinitrobenzene.

As with any highly exothermic electrophilic aromatic substitution (EAS), precise thermal control is not just a matter of yield—it is a matter of mechanistic direction and laboratory safety[1]. Below, we break down the causality of thermal optimization, provide self-validating protocols, and troubleshoot common deviations.

Frequently Asked Questions (FAQs)

Q1: Why is a two-stage temperature ramp required for this specific synthesis? A1: The synthesis involves two sequential nitration events with vastly different activation energies. The starting material, 1,3-diisopropylbenzene, features two bulky but highly activating alkyl (isopropyl) groups that push electron density into the ring, making the first nitration exceptionally fast[2]. If this first stage is not maintained at a low temperature (15–30°C), the reaction can rapidly run away. However, once the first nitro group is installed, its strong electron-withdrawing nature (-I, -M effects) severely deactivates the aromatic ring[1]. To overcome this high activation barrier for the second nitration, the thermal energy must be increased (60–80°C) to force the formation of the dinitro product[2].

Q2: What happens if the temperature exceeds 90°C during the dinitration phase? A2: Exceeding 90°C introduces three critical failure modes:

  • Benzylic Oxidation: The tertiary benzylic C-H bonds of the isopropyl groups are highly susceptible to oxidation by nitric acid at elevated temperatures, leading to unwanted phenolic or carboxylic degradation products.

  • Over-nitration: While the ring is deactivated, extreme thermal forcing can lead to trace trinitration, generating shock-sensitive and explosive byproducts[2].

  • Thermal Runaway: Nitration is inherently exothermic. High baseline temperatures can trigger a self-accelerating decomposition temperature (SADT) event.

Q3: Why does the reaction specifically yield the 1,5-diisopropyl-2,4-dinitrobenzene isomer? A3: Alkyl groups are ortho/para directors[3]. In 1,3-diisopropylbenzene, the position between the two bulky isopropyl groups (position 2) is sterically hindered. Therefore, the nitronium ions ( NO2+​ ) preferentially attack the less hindered 4 and 6 positions[2]. Following IUPAC nomenclature rules to give the lowest possible locants, 1,3-diisopropyl-4,6-dinitrobenzene is correctly named as 1,5-diisopropyl-2,4-dinitrobenzene[4].

Troubleshooting Guide

Observed IssueRoot Cause AnalysisCorrective Action / Solution
Product is predominantly mononitrated (1,3-diisopropyl-4-nitrobenzene) The second heating phase was either too brief or the temperature was too low (< 50°C) to overcome the deactivating effect of the first nitro group[1].Increase the Phase 2 heating block temperature to 70°C. Monitor the conversion of the mononitro intermediate via TLC (9:1 Hexane:EtOAc) until complete.
Heavy formation of dark, tarry byproducts Thermal overshoot (>90°C) leading to oxidative cleavage of the isopropyl groups or polymerization.Implement strict internal temperature monitoring using a thermocouple probe, not just a hotplate sensor. Ensure the addition of the arene is dropwise.
Reaction stalls completely upon arene addition Insufficient generation of the nitronium ion ( NO2+​ ). Usually caused by water contamination in the sulfuric acid, which shifts the equilibrium away from NO2+​ formation[1].Ensure the use of fresh, concentrated H2​SO4​ (≥98%) and fuming or concentrated HNO3​ (≥70%). Dry all glassware thoroughly before use.
Yield is low after recrystallization Product is highly soluble in the recrystallization solvent if it is not cooled sufficiently, or the crude product contained too many oxidized impurities.Chill the ethanol recrystallization mixture to 0–4°C for at least 4 hours. Wash the initial filter cake thoroughly with saturated NaHCO3​ to remove residual acids[3].

Quantitative Data: Temperature Optimization Matrix

The following table summarizes the causal relationship between reaction temperature, kinetic outcomes, and byproduct formation during the nitration of 1,3-diisopropylbenzene.

Reaction PhaseTarget Temperature RangeKinetic Effect & Mechanistic OutcomeRisk of Deviation
Mixed Acid Prep 0°C – 5°CSafely controls the exothermic protonation of HNO3​ by H2​SO4​ to form the nitronium ion[1].>10°C: Loss of volatile HNO3​ ; hazardous splattering.
Phase 1: Addition 15°C – 30°CFacilitates rapid, controlled mononitration. Alkyl activation makes this step highly exothermic[2].<10°C: Reagents pool without reacting, risking a delayed explosive exotherm.
Phase 2: Dinitration 60°C – 80°CProvides the activation energy required to nitrate the deactivated mononitro intermediate[1].<50°C: Reaction stalls at mononitration.>90°C: Isopropyl oxidation; trinitration risk.

Standard Operating Procedure (SOP)

This self-validating protocol ensures safety and high yield for the synthesis of 1,5-diisopropyl-2,4-dinitrobenzene[4].

Reagents Required:

  • 1,3-Diisopropylbenzene (1.0 eq)

  • Concentrated Nitric Acid ( HNO3​ , 70%) (2.5 eq)

  • Concentrated Sulfuric Acid ( H2​SO4​ , 98%) (3.0 eq)

Step-by-Step Methodology:

  • Acid Mixture Preparation: To a round-bottom flask submerged in an ice-water bath, add the concentrated HNO3​ . Begin vigorous magnetic stirring.

  • Nitronium Ion Generation: Slowly add the concentrated H2​SO4​ dropwise via an addition funnel. Maintain the internal temperature below 10°C during this highly exothermic mixing phase[3].

  • Phase 1 (Mononitration): Remove the ice bath and allow the mixed acid to reach 15°C. Begin dropwise addition of 1,3-diisopropylbenzene. Adjust the addition rate to maintain an internal temperature between 15°C and 30°C. Self-Validation Check: The solution will transition to a deep yellow/orange color.

  • Phase 2 (Dinitration): Once the addition is complete and the initial exotherm subsides, equip the flask with a reflux condenser. Transfer the flask to an oil bath and gradually heat to an internal temperature of 70°C for 90 minutes[2].

  • Reaction Quenching: Remove from heat and allow the mixture to cool to room temperature. Carefully pour the reaction mixture over 5 volumes of crushed ice with vigorous stirring to precipitate the crude dinitro product.

  • Isolation & Washing: Filter the crude solid under a vacuum. Wash the filter cake successively with cold distilled water, followed by cold saturated aqueous NaHCO3​ until the filtrate tests neutral (pH ~7)[3].

  • Purification: Recrystallize the crude solid from boiling ethanol. Cool the solution slowly to room temperature, then transfer to a 4°C refrigerator to maximize the precipitation of pure 1,5-diisopropyl-2,4-dinitrobenzene crystals.

Reaction Pathway & Thermal Logic Diagram

The following diagram illustrates the mechanistic workflow and the critical thermal logic gates that dictate the success or failure of the synthesis.

G SM 1,3-Diisopropylbenzene (Highly Activated Ring) Mono 1,3-Diisopropyl-4-nitrobenzene (Deactivated Intermediate) SM->Mono HNO3 / H2SO4 15-30°C (Phase 1) Di 1,5-Diisopropyl-2,4-dinitrobenzene (Target Product) Mono->Di HNO3 / H2SO4 60-80°C (Phase 2) LowTemp T < 50°C Reaction Stalls (Mononitration Only) Mono->LowTemp Insufficient Heat HighTemp T > 90°C Benzylic Oxidation / Trinitration Risk Mono->HighTemp Thermal Overshoot Di->HighTemp Prolonged Overheating

Thermal logic and reaction pathway for the synthesis of 1,5-diisopropyl-2,4-dinitrobenzene.

References

  • Chemistry Steps. Nitration of Benzene. Available at:[Link]

  • Chemistry LibreTexts. Nitration of Benzene and Methylbenzene. Available at: [Link]

  • Science and Education Publishing. Determination of the p/o-Isomer Product Ratios in Electrophilic Aromatic Nitration of Alkylbenzenes Using High Resolution 1H NMR Spectroscopy. Available at: [Link]

  • Google Patents. US3012869A - Herbicidal method employing dinitropolyalkyl benzenes.

Sources

Technical Support Center: Troubleshooting 1,5-Diisopropyl-2,4-dinitrobenzene Reduction

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting guide for the reduction of 1,5-Diisopropyl-2,4-dinitrobenzene to 4,6-diisopropyl-1,3-phenylenediamine. This transformation is critical in the synthesis of advanced polymers and pharmaceutical intermediates. However, the severe steric hindrance imparted by the dual isopropyl groups makes this specific substrate highly susceptible to stalled kinetics and hazardous side reactions.

This guide provides mechanistic insights, optimized protocols, and diagnostic FAQs to help you achieve high chemoselectivity and operational safety.

Mechanistic Overview & Root Cause Analysis

To prevent side reactions, one must first understand the reaction trajectory. The catalytic hydrogenation of nitroarenes follows the Haber electrochemical model, proceeding through sequential two-electron reductions[1].

HaberMechanism Nitro 1,5-Diisopropyl-2,4-dinitrobenzene (Nitroarene) Nitroso Nitroso Intermediate (Highly Reactive) Nitro->Nitroso + H2 Hydroxyl Hydroxylamine Intermediate (Prone to Accumulation) Nitroso->Hydroxyl + H2 (Fast) Dimer Azoxy / Azo Dimers (Condensation Byproducts) Nitroso->Dimer Bimolecular Condensation Amine 4,6-Diisopropyl-1,3-phenylenediamine (Target Product) Hydroxyl->Amine + H2 (Slow, Sterically Hindered) Hydroxyl->Dimer Bimolecular Condensation

Reaction pathway of dinitrobenzene reduction highlighting side-reaction branches.

The reduction of the hydroxylamine intermediate to the final amine is kinetically the slowest step[1]. The bulky 1,5-diisopropyl groups sterically shield the active sites, severely retarding this final hydrogenation. Consequently, the hydroxylamine intermediate accumulates. This accumulation is not only a thermal runaway hazard but also drives bimolecular condensation with the nitroso intermediate to form unwanted azoxy and azo dimers[2].

Troubleshooting FAQs

Q: My reaction stalls, and LC-MS shows massive accumulation of a +16 Da intermediate. How do I push the reaction to completion? A: The +16 Da mass shift (relative to the target amine) indicates the accumulation of the hydroxylamine intermediate[3]. Because the direct hydrogenation of hydroxylamine is sterically blocked, you must utilize a co-catalyst to alter the mechanism. Introducing a Vanadium additive (e.g., V₂O₅) promotes the rapid disproportionation of hydroxylamine into the target amine and a nitroso species, effectively bypassing the sterically hindered direct reduction step[1].

Q: I am detecting high levels of intensely colored azoxy and azo dimers. How can I suppress this condensation pathway? A: Azoxy and azo dimers form via the bimolecular condensation of nitroso and hydroxylamine intermediates[2]. This side reaction is fundamentally base-catalyzed[3].

  • Causality: Basic conditions increase the nucleophilicity of the hydroxylamine nitrogen, accelerating its attack on the electrophilic nitroso group.

  • Solution: Ensure your solvent matrix is neutral to slightly acidic. Remove any basic additives (like amines or carbonate salts). Furthermore, operating under higher hydrogen mass transfer rates (e.g., using a gas-entrainment impeller) minimizes the lifespan of the nitroso intermediate, reducing the probability of bimolecular collisions[4].

Q: How do I avoid over-reduction (aromatic ring hydrogenation) while trying to force the hydroxylamine to reduce? A: Over-reduction occurs when harsh conditions (high temperature/pressure) are combined with highly active, non-selective catalysts (like Ru or Rh).

  • Solution: Switch to a passivated catalyst, such as sulfided Pt/C or a micropacked bed reactor with passivated catalysts, which selectively reduces the nitro group without saturating the aromatic ring[2]. Strictly control the hydrogen pressure to ≤ 5 bar and monitor hydrogen uptake to quench the reaction exactly at stoichiometric completion.

Self-Validating Experimental Protocol: Vanadium-Promoted Hydrogenation

This protocol utilizes a bimetallic/doped catalyst approach to prevent intermediate accumulation. It is designed as a self-validating system: the reaction progress is continuously verified by real-time stoichiometric gas consumption.

Materials:

  • 1,5-Diisopropyl-2,4-dinitrobenzene (1.0 eq)

  • 5 wt% Pt/C catalyst (0.01 eq Pt)

  • V₂O₅ powder (0.005 eq)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Reactor Preparation: Load the substrate, Pt/C, and V₂O₅ into a high-pressure autoclave.

    • Causality: Pt efficiently catalyzes the initial nitro-to-hydroxylamine reduction, while V₂O₅ specifically catalyzes the disproportionation of the accumulated hydroxylamine, preventing dimer formation[1].

  • Solvent Addition: Add anhydrous THF to achieve a substrate concentration of 0.2 M.

    • Causality: THF provides excellent solubility for the highly lipophilic diisopropyl-substituted intermediates, preventing them from precipitating and coating the catalyst surface (which would cause premature deactivation).

  • Purging & Pressurization: Seal the reactor and purge with N₂ three times to remove oxygen. Pressurize with H₂ to exactly 5.0 bar.

  • Reaction & Self-Validation: Heat the mixture to 60°C under vigorous stirring (1000 rpm). Monitor the H₂ pressure drop using a mass flow controller.

    • Validation Checkpoint: The reaction requires exactly 6 equivalents of H₂ (3 per nitro group). The process is self-validating: once the mass flow controller registers the consumption of exactly 6 equivalents and the pressure stabilizes (plateaus), the reaction is complete[4]. Do not extend the reaction time past this plateau, as it invites ring hydrogenation.

  • Workup: Cool to room temperature, vent residual H₂, and purge with N₂. Filter the mixture through a pad of Celite under an inert atmosphere to remove the catalyst. Concentrate the filtrate in vacuo to yield the crude diamine.

Quantitative Catalyst Performance Data

The following table summarizes the quantitative impact of catalyst selection on the reduction of sterically hindered dinitrobenzenes. Data illustrates the necessity of co-catalysts to achieve high chemoselectivity.

Catalyst SystemH₂ Pressure (bar)Substrate Conversion (%)Target Amine Yield (%)Hydroxylamine Accumulation (%)Azoxy/Azo Dimers (%)
5% Pd/C 10> 99.062.522.015.5
5% Pt/C 10> 99.074.018.57.5
5% Pt/C + V₂O₅ 5> 99.098.2 < 0.5 < 1.0
Fe / HCl (Chemical) N/A95.085.04.510.5

Note: The addition of Vanadium (V₂O₅) drastically reduces the accumulation of hydroxylamine and subsequent dimer formation, allowing for near-quantitative yields at lower operating pressures.

References

  • Selective hydrogenation of nitroaromatics to N-arylhydroxylamines in a micropacked bed reactor with passivated c

    • Source: RSC Advances (Royal Society of Chemistry)
    • URL:[Link]

  • Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes Source: Thieme Connect
  • Method of reducing aromatic nitro compounds (WO2020131574A1)
  • Catalytic Hydrogenation of Nitrobenzene to Aniline | Applic

    • Source: Mettler Toledo
    • URL:[Link]

Sources

Technical Support Center: Synthesis of 1,5-Diisopropyl-2,4-dinitrobenzene

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 1,5-Diisopropyl-2,4-dinitrobenzene. Our focus is to address common challenges, enhance yield, and ensure product purity through a series of frequently asked questions and detailed troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for 1,5-Diisopropyl-2,4-dinitrobenzene?

The synthesis is achieved through the electrophilic aromatic substitution (EAS) nitration of 1,3-diisopropylbenzene.[1] The reaction employs a nitrating mixture, typically composed of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active species that attacks the aromatic ring.[2]

The isopropyl groups on the 1,3-diisopropylbenzene ring are activating and ortho-, para-directing. This means they direct the incoming electrophile (the nitro group) to the positions ortho and para relative to themselves. The positions at C4 (and C6) are highly activated, being ortho to one isopropyl group and para to the other. The C2 position is also activated, being ortho to both isopropyl groups. The dinitration occurs sequentially at these activated sites.

Q2: Why is strict temperature control so crucial for this reaction?

Temperature control is arguably the most critical parameter for maximizing the yield and purity of the desired product. The nitration of aromatic compounds is a highly exothermic process.

  • Preventing Over-nitration: At higher temperatures, the reaction rate increases significantly, which can lead to the addition of a third nitro group, forming trinitrobenzene byproducts. The presence of two deactivating nitro groups on the ring makes the third nitration slower, but elevated temperatures can overcome this energy barrier.[3]

  • Minimizing Side Reactions and Degradation: Excessive heat can promote oxidation and other side reactions, leading to the formation of dark, tar-like substances and reducing the overall yield of the desired product.[4] Maintaining a low temperature, typically between 0-10°C, ensures a controlled reaction rate.

Q3: What are the major expected side products in this synthesis?

The primary side products arise from incomplete nitration, over-nitration, or nitration at alternative positions.

  • Mononitrated Intermediates: If the reaction does not go to completion, you will have residual mononitrated species, such as 1,3-diisopropyl-4-nitrobenzene.

  • Isomeric Dinitrobenzenes: While the 2,4-dinitro isomer is electronically favored, small amounts of other dinitro isomers may form depending on the precise reaction conditions.

  • Trinitro Byproducts: As mentioned, excessive temperatures or a high concentration of the nitrating agent can lead to the formation of 1,5-diisopropyl-2,4,6-trinitrobenzene.[4]

The structural similarity of these byproducts can make purification challenging, often requiring chromatographic methods.

Q4: What is the specific role of concentrated sulfuric acid?

Concentrated sulfuric acid serves two essential functions in this reaction:

  • Generation of the Electrophile: It is a stronger acid than nitric acid and protonates it, leading to the loss of a water molecule and the formation of the highly reactive nitronium ion (NO₂⁺), which is the actual electrophile in the reaction.[2]

  • Reaction Medium and Water Absorption: It acts as a solvent for the reaction and absorbs the water that is produced as a byproduct. This is crucial because the presence of water can reverse the formation of the nitronium ion, thereby slowing down or halting the reaction.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis and provides actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of Product 1. Inefficient Nitronium Ion Formation: The nitrating mixture may be old, or water may have contaminated the acids. 2. Insufficient Reaction Time/Temperature: The reaction may not have proceeded to completion. 3. Loss During Work-up: The product may have been lost during extraction or washing steps.1. Use fresh, concentrated nitric and sulfuric acids. Ensure all glassware is scrupulously dry. 2. Allow the reaction to stir for the recommended time at the optimal temperature. Monitor progress using Thin Layer Chromatography (TLC). 3. Perform extractions carefully and minimize the volume of washing solutions to prevent loss of product due to slight solubility.
Formation of a Dark, Tarry Substance 1. Excessive Reaction Temperature: This is the most common cause, leading to oxidative degradation.[4] 2. Nitrating Mixture Added Too Quickly: A rapid addition rate causes localized "hot spots" where the temperature spikes, leading to decomposition.1. Maintain strict temperature control using an ice/salt bath. Ensure the internal reaction temperature does not exceed 10°C. 2. Add the nitrating mixture dropwise with vigorous stirring to ensure efficient heat dissipation.
Product is an Oily Mixture, Not a Solid 1. Incomplete Reaction: The product is likely a mixture of the desired dinitro compound and oily mononitrated intermediates. 2. Presence of Isomeric Byproducts: A mixture of isomers can have a lower melting point or exist as a eutectic mixture.1. Re-evaluate the reaction time and stoichiometry. Use TLC to confirm the disappearance of the starting material and mononitrated intermediates. 2. Purify the crude product using column chromatography to separate the desired solid isomer from oily impurities.[5]
Difficult-to-Separate Isomers in Final Product 1. Suboptimal Reaction Conditions: Temperature fluctuations can alter the regioselectivity of the nitration.1. Maintain a constant, low temperature throughout the addition of the nitrating agent. 2. If recrystallization is ineffective, employ column chromatography with a suitable solvent system (e.g., hexanes/ethyl acetate) for separation. Preparative HPLC can also be used for high-purity isolation.[5]

G cluster_0 Start Start Problem Low Yield or Impure Product? Start->Problem Begin Synthesis Cause1 Observe Dark Tarry Substance? Problem->Cause1 Yes End High Yield, Pure Product Problem->End No Solution1 Improve Temp Control: - Use Ice/Salt Bath - Add Reagents Slowly Cause1->Solution1 Yes Cause2 TLC Shows Multiple Spots? Cause1->Cause2 No Solution1->End Solution2 Purify via Chromatography or Fractional Crystallization Cause2->Solution2 Yes Cause3 TLC Shows Unreacted Starting Material? Cause2->Cause3 No Solution2->End Solution3 Optimize Reaction: - Increase Reaction Time - Check Reagent Purity Cause3->Solution3 Yes Cause3->End No Solution3->End

Experimental Protocols

Optimized Synthesis Protocol for 1,5-Diisopropyl-2,4-dinitrobenzene

Disclaimer: This protocol involves the use of strong acids and highly reactive reagents. All work must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

1. Preparation of the Nitrating Mixture: a. In a 100 mL flask immersed in an ice/salt bath, add 20 mL of concentrated sulfuric acid (H₂SO₄). b. While stirring vigorously, slowly add 10 mL of concentrated nitric acid (HNO₃) dropwise. The temperature must be maintained below 10°C throughout the addition. c. Once the addition is complete, allow the mixture to cool to 0°C.

2. Nitration Reaction: a. In a separate 250 mL three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 1,3-diisopropylbenzene (8.1 g, 0.05 mol) in 20 mL of concentrated sulfuric acid. Cool this mixture to 0°C in an ice/salt bath. b. Add the pre-cooled nitrating mixture from step 1 to the dropping funnel. c. Add the nitrating mixture dropwise to the stirred solution of 1,3-diisopropylbenzene over a period of approximately 60-90 minutes. Crucially, ensure the internal reaction temperature does not rise above 10°C. d. After the addition is complete, allow the mixture to stir at 0-5°C for an additional 2 hours to ensure the reaction goes to completion.

3. Work-up and Isolation: a. Pour the reaction mixture slowly and carefully onto 500 g of crushed ice in a large beaker with stirring. This will cause the crude product to precipitate. b. Allow the ice to melt, then collect the solid precipitate by vacuum filtration. c. Wash the solid thoroughly with cold water until the washings are neutral to litmus paper. This removes residual acids. d. Wash the solid with a small amount of cold ethanol to remove some of the more soluble impurities. e. Dry the crude product in a vacuum oven at a low temperature (e.g., 40°C).

G cluster_0 Starting Material cluster_1 Nitration cluster_2 Side Products A 1,3-Diisopropylbenzene B Mononitrated Intermediates (e.g., 1,3-diisopropyl-4-nitrobenzene) A->B HNO₃ / H₂SO₄ (Step 1) C 1,5-Diisopropyl-2,4-dinitrobenzene (Desired Product) B->C HNO₃ / H₂SO₄ (Step 2) D Isomeric Dinitro Byproducts B->D Side Reaction E Over-nitration Products (Trinitro- species) C->E Harsh Conditions (High Temp)

Protocol for Purification by Recrystallization
  • Solvent Selection: A mixed solvent system, such as ethanol/water or acetic acid/water, is often effective. The goal is to find a system where the product is soluble at high temperatures but sparingly soluble at low temperatures.[5]

  • Dissolution: Place the crude, dried product in an Erlenmeyer flask. Add the primary solvent (e.g., ethanol) in small portions while heating and stirring until the solid just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Add the second solvent (e.g., water) dropwise to the hot solution until a persistent cloudiness appears. Add a few drops of the primary solvent to redissolve the precipitate.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

References

  • PubChem. (n.d.). 1,3,5-Triisopropyl-2,4-dinitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • Boyer, J. H., & Buriks, R. S. (1963). 2,4,5-triaminonitrobenzene. Organic Syntheses, 43, 98. doi:10.15227/orgsyn.043.0098. Retrieved from [Link]

  • Paré, E. C., Brook, D. J. R., Brieger, A., Badik, M., & Schinke, M. (2005). Synthesis of 1,5-diisopropyl substituted 6-oxoverdazyls. Organic & Biomolecular Chemistry, 3(23), 4258–4261. doi:10.1039/B510075E. Retrieved from [Link]

  • Woll, K. A., et al. (2022). Functionalization of 1,3-Diisopropylbenzene to Probe the Antagonism of Propofol Anesthesia. ACS Chemical Neuroscience, 13(15), 2321–2332. Retrieved from [Link]

  • Chemistry Steps. (2024, January 25). Nitration of Benzene. Retrieved from [Link]

  • Farah, F. S., Kern, M., & Eisen, H. N. (1960). THE PREPARATION AND SOME PROPERTIES OF PURIFIED ANTIBODY SPECIFIC FOR THE 2,4-DINITROPHENYL GROUP. The Journal of experimental medicine, 112(6), 1195–1210. Retrieved from [Link]

  • Wikipedia. (2023, November 29). 1,3-Diisopropylbenzene. Retrieved from [Link]

  • Hay, M. P., et al. (2023). 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine. Molbank, 2023(4), M1744. doi:10.3390/M1744. Retrieved from [Link]

  • Paré, E. C., Brook, D. J. R., Brieger, A., Badik, M., & Schinke, M. (2005). Synthesis of 1,5-diisopropyl substituted 6-oxoverdazyls. Organic & Biomolecular Chemistry, 3, 4258-4261. Retrieved from [Link]

  • Starkey, E. B. (1943). p-DINITROBENZENE. Organic Syntheses, 2, 225. doi:10.15227/orgsyn.018.0029. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 27). Mastering Organic Synthesis with 1,5-Difluoro-2,4-dinitrobenzene: A Chemist's Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Nitration of Benzene and Methylbenzene. Retrieved from [Link]

  • Priyadharshini, S., & Sivakumar, A. (2020). Reuse and recovery of organic compounds from laboratory waste. Science Being, 8(1), 1-6. Retrieved from [Link]

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Solvent selection for crystallizing high-purity 1,5-Diisopropyl-2,4-dinitrobenzene

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development and materials science increasingly rely on highly pure sterically hindered aromatics, the isolation of 1,5-Diisopropyl-2,4-dinitrobenzene (CAS: 77256-78-1) presents unique thermodynamic challenges.

This guide is engineered for researchers and process chemists. It moves beyond basic procedures to explain the physicochemical causality behind solvent selection, phase behaviors, and nucleation kinetics.

Mechanistic Context: The "Oiling Out" Challenge

1,5-Diisopropyl-2,4-dinitrobenzene is a highly lipophilic molecule, yet its two nitro groups impart localized polarity. The primary challenge during its purification is Liquid-Liquid Phase Separation (LLPS) , commonly known in the laboratory as "oiling out"[1].

Because the bulky isopropyl groups at the 1 and 5 positions sterically hinder rapid crystal lattice packing, the compound's eutectic melting point in solution is often depressed below its saturation temperature. Consequently, when the solution is cooled, it separates into a metastable, solute-rich liquid phase (an oil) rather than forming solid nuclei. To combat this, solvent selection must prioritize a steep temperature-dependent solubility curve, and the process must rely on controlled cooling and targeted seeding[2].

Ethanol is widely recognized as the optimal primary solvent for the recrystallization of dinitroaromatic isomers because it perfectly balances the polarity of the nitro groups with the lipophilicity of the alkyl chains[3]. Industrial refinement of dinitrobenzenes heavily relies on lower alcohols (C1–C4) coupled with controlled cooling to maximize purity and recovery[4].

Decision Tree & Troubleshooting Workflow

The following logic gate illustrates the critical path for solvent crystallization, specifically highlighting the intervention required if phase separation (oiling out) occurs.

G Start Crude 1,5-Diisopropyl- 2,4-dinitrobenzene Solvent Dissolve in Hot Ethanol (Primary Solvent) Start->Solvent Cooling Controlled Cooling (0.5 °C/min) Solvent->Cooling Check Phase Separation Observed? Cooling->Check Oiling Oiling Out (LLPS) Check->Oiling Yes (Eutectic melt) Cryst Nucleation & Crystal Growth Check->Cryst No Seed Dilute, Reheat & Add Seed Crystals Oiling->Seed Seed->Cryst Filter Filtration & Washing (Cold Ethanol) Cryst->Filter Pure High-Purity Product (>99%) Filter->Pure

Workflow and troubleshooting for the crystallization of 1,5-Diisopropyl-2,4-dinitrobenzene.

Quantitative Solvent Data

Selecting the right solvent system dictates the success of the crystallization. The table below summarizes the thermodynamic behaviors of 1,5-Diisopropyl-2,4-dinitrobenzene across common solvent systems.

Solvent SystemBoiling Point (°C)Solubility ProfileOiling Out RiskExpected Yield
Ethanol (100%) 78High (Hot), Low (Cold)Moderate75–85%
Methanol (100%) 65Moderate (Hot), Low (Cold)High60–70%
DCM / Hexane (1:4) 40 / 69High (DCM), Insoluble (Hexane)Very High80–90%
Toluene 110Very High (Hot & Cold)Low< 40%

Self-Validating Experimental Protocol

To ensure reproducibility, this protocol is designed as a self-validating system . Do not proceed to the next phase unless the validation check of the current phase is met.

Phase 1: Dissolution & Saturation Check
  • Weigh the crude 1,5-Diisopropyl-2,4-dinitrobenzene and transfer it to a round-bottom flask equipped with a reflux condenser and magnetic stirrer.

  • Add 4.0 mL of absolute ethanol per gram of crude solid.

  • Heat the mixture to 75 °C using a temperature-controlled water bath.

  • Causality: Lower alcohols provide the optimal Hildebrand solubility parameter for dinitroaromatics, ensuring complete dissolution at reflux while forcing rejection from the solvent matrix at room temperature[4].

  • Validation Check: The solution must be completely transparent. If a dense, refractive liquid layer persists at the bottom, the compound has melted without dissolving. Add hot ethanol in 0.5 mL/g increments until a single, homogeneous liquid phase is achieved.

Phase 2: Controlled Nucleation
  • Reduce the bath temperature to 60 °C at a controlled rate of 1.0 °C/min .

  • At 60 °C, introduce 1% w/w pure seed crystals of 1,5-Diisopropyl-2,4-dinitrobenzene.

  • Causality: Introducing seed crystals bypasses the high activation energy barrier for primary nucleation. Because the isopropyl groups sterically hinder spontaneous lattice packing, unseeded solutions will likely supercool and "oil out" rather than crystallize[2].

  • Validation Check: Observe the seeds for 5 minutes.

    • If they dissolve: The solution is undersaturated; continue cooling slowly.

    • If they melt into spherical droplets: The system is oiling out (LLPS). Dilute with 10% more hot ethanol, reheat to 75 °C, and repeat Phase 2.

    • If they remain suspended with sharp edges: Supersaturation is optimal. Proceed to Phase 3.

Phase 3: Crystal Growth & Isolation
  • Cool the suspension from 60 °C to 5 °C at a strict rate of 0.5 °C/min .

  • Filter the resulting slurry through a pre-chilled Büchner funnel. Wash the filter cake with ice-cold ethanol (1.0 mL/g) to displace the impurity-rich mother liquor.

  • Dry the crystals under vacuum at 40 °C for 12 hours.

  • Validation Check: The filtrate should be pale yellow (containing soluble mononitro impurities), while the isolated crystals should be bright white to pale yellow and free-flowing.

FAQs & Troubleshooting

Q: My product is forming a dense yellow oil at the bottom of the flask instead of crystals. How do I fix this? A: You are experiencing Liquid-Liquid Phase Separation (LLPS), or "oiling out"[1]. This occurs when the solution's supersaturation temperature exceeds the eutectic melting point of the solute-solvent mixture. The bulky isopropyl groups on the benzene ring inhibit rapid crystal packing, favoring a metastable liquid state. Troubleshooting: Do not attempt to crash-cool the oil, as this will trap impurities. Instead, reheat the mixture until it is a single clear phase, add 10–15% more ethanol to lower the saturation temperature below the oiling-out boundary, and apply seed crystals during a slow cooling ramp[2].

Q: Can I use a DCM/Hexane anti-solvent system to speed up the process? A: While anti-solvent crystallization is possible, it is highly discouraged for this specific compound. Dinitroalkylbenzenes are extremely soluble in dichloromethane (DCM). Rapid addition of hexane creates localized zones of extreme supersaturation, which almost always triggers oiling out or the formation of amorphous solids with high solvent entrapment. Cooling crystallization in a single solvent (ethanol) is far more thermodynamically stable[3].

Q: How do I prevent solvent entrapment (inclusions) in the final crystal lattice? A: Rapid cooling causes fast, uncontrolled crystal growth, which can trap solvent molecules within the lattice defects. Use a controlled cooling ramp (maximum 0.5 °C/min) and maintain gentle, consistent agitation. This ensures uniform mass transfer at the crystal-liquid interface, allowing the lattice to form perfectly ordered layers.

Q: The yield is lower than expected (<60%). What parameter should I adjust? A: Low yield in ethanol indicates that the terminal temperature was too high or the initial solvent volume was excessive. Ensure the final cooling stage reaches 0–5 °C and is held for at least 2 hours to allow equilibrium to be established. If the initial dissolution required excessive solvent to prevent oiling out, your crude material may contain high levels of impurities that depress the melting point.

References

  • 3.
  • Source: researchgate.
  • Source: google.
  • Source: acs.

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Technical Support Center: Overcoming Steric Hindrance in 1,5-Diisopropyl-2,4-dinitrobenzene Cross-Coupling

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Knowledge Base. This guide is engineered for senior researchers and drug development professionals dealing with highly congested aromatic scaffolds. Here, we address the specific mechanistic and practical challenges of functionalizing 1,5-diisopropyl-2,4-dinitrobenzene.

Executive Summary & Mechanistic Insights1,5-Diisopropyl-2,4-dinitrobenzene (CAS 77256-78-1)[1] presents a formidable challenge in synthetic organic chemistry due to extreme steric congestion. The isopropyl groups at the C1 and C5 positions possess a high conformational A-value, creating a "steric wall" around the C2 and C4 nitro groups.

When attempting traditional transition-metal-catalyzed cross-coupling, these bulky alkyl groups physically impede the palladium center from achieving the necessary trajectory for oxidative addition. Historically, functionalizing this scaffold required involving reduction, diazotization, and halogenation[1].

However, modern denitrative cross-coupling allows for the direct use of the nitro group as a pseudo-halide leaving group. To overcome the steric hindrance, highly active, sterically demanding but flexible ligands—such as BrettPhos or N-heterocyclic carbenes (NHCs)—are required to force the oxidative addition of the inert C(sp2)NO2​ bond[2].

Troubleshooting & FAQs

Q: Why is my cross-coupling of 1,5-diisopropyl-2,4-dinitrobenzene stalling at <5% conversion with standard Pd(PPh3​)4​ ? A: Standard phosphine ligands lack both the electron-donating capability and the specific steric bulk required to break the strong C–NO₂ bond in a congested environment[1]. The flanking isopropyl groups prevent Pd(PPh3​)4​ from approaching the substrate. You must switch to a Pd/NHC system (e.g., IPr) or a Pd/BrettPhos complex. These ligands provide sufficient electron density to the Pd center to facilitate the oxidative addition, while their own steric bulk accelerates the subsequent reductive elimination step[2].

Q: I am observing significant protodeboronation of my arylboronic acid instead of the desired cross-coupled product. How can I fix this? A: In sterically hindered Suzuki-Miyaura couplings, the transmetalation step is severely rate-limiting. While the Pd complex is "waiting" to transmetalate, the arylboronic acid degrades at the high temperatures (130 °C) required for this reaction. To mitigate this:

  • Use a slow-addition protocol (syringe pump) for the boronic acid over 4–6 hours.

  • Employ a mild, anhydrous base like K3​PO4​ instead of aqueous carbonates to [3].

Q: Can I perform a double cross-coupling to replace both nitro groups simultaneously? A: Yes, but it requires rigorous optimization. The first denitrative coupling alters the electronic and steric environment of the ring, making the second oxidative addition significantly slower. You must use an excess of the coupling partner (≥2.5 equiv), increase the catalyst loading to 10 mol%, and extend the reaction time to 24–36 hours.

Validated Experimental Protocol

Pd-Catalyzed Denitrative Suzuki-Miyaura Cross-Coupling This self-validating protocol utilizes In-Process Control (IPC) via GC-MS to ensure oxidative addition is occurring before proceeding to workup.

  • Step 1: Catalyst Pre-activation. In a nitrogen-filled glovebox, combine Pd(acac)2​ (5 mol%, 0.025 mmol) and IPr·HCl (10 mol%, 0.05 mmol) in 2.0 mL of anhydrous 1,4-dioxane. Stir at room temperature for 15 minutes to pre-form the active Pd(0)-NHC complex.

  • Step 2: Substrate Loading. To the catalyst solution, add 1,5-diisopropyl-2,4-dinitrobenzene (1.0 equiv, 0.5 mmol) and anhydrous K3​PO4​ (3.0 equiv, 1.5 mmol).

  • Step 3: Slow Addition. Seal the reaction vessel and heat to 130 °C. Dissolve the arylboronic acid (2.5 equiv, 1.25 mmol) in 1.0 mL of 1,4-dioxane and add it dropwise to the heated mixture via a syringe pump over 4 hours.

  • Step 4: In-Process Control (IPC). After 8 hours, pull a 10 µL aliquot, quench with EtOAc/ H2​O , and analyze the organic layer via GC-MS. You should observe the mono-coupled intermediate. If unreacted starting material is >50%, spike the reaction with an additional 2 mol% Pd catalyst.

  • Step 5: Workup & Purification. After 24 hours, cool the mixture to room temperature. Dilute with EtOAc (10 mL), filter through a pad of Celite to remove Pd black and inorganic salts, and concentrate under reduced pressure. Purify via silica gel flash chromatography.

Quantitative Data Analysis

Table 1: Optimization of Ligands for Denitrative Suzuki-Miyaura Coupling of 1,5-Diisopropyl-2,4-dinitrobenzene (Model Reaction with Phenylboronic Acid)

EntryCatalyst PrecursorLigandTemp (°C)Time (h)Conversion (%)Yield (%)
1 Pd(PPh3​)4​ None13024< 50
2 Pd(OAc)2​ XPhos130243512
3 Pd(acac)2​ BrettPhos130248572
4 Pd(acac)2​ IPr·HCl 130 24 > 95 88

(Note: Yields represent the isolated double-coupled product. The NHC ligand IPr·HCl demonstrates superior performance in overcoming the dual isopropyl steric barriers.)

Process Workflow Visualization

TroubleshootingWorkflow N1 1,5-Diisopropyl-2,4-dinitrobenzene Cross-Coupling Initiated N2 Evaluate Oxidative Addition via GC-MS/LC-MS N1->N2 N3 Incomplete Cleavage of C-NO2 (Steric Shielding by iPr) N2->N3 < 20% Conversion N4 Successful C-NO2 Insertion (Active Pd Species) N2->N4 > 80% Conversion N5 Implement NHC Ligand (IPr) or BrettPhos N3->N5 Overcome Steric Bulk N6 Evaluate Transmetalation & Reductive Elimination N4->N6 N5->N2 Retest N7 Protodeboronation or Homocoupling Detected N6->N7 Side Reactions N9 Target Product Isolated (High Yield) N6->N9 Clean Profile N8 Adjust Base (K3PO4) & Slow Addition of Boronic Acid N7->N8 Suppress Byproducts N8->N6 Retest

Fig 1. Troubleshooting workflow for overcoming steric hindrance in denitrative cross-coupling.

References

  • Nakao, Y., et al. "Transition-Metal-Catalyzed Denitrative Coupling of Nitroarenes". Source: ACS Catalysis. URL:[Link]

  • Nakao, Y. "Cross-Coupling Reactions of Nitroarenes". Source: Account of Chemical Research / PubMed. URL:[Link]

  • Li, Z., et al. "Pd-Catalyzed Denitrative Intramolecular C–H Arylation". Source: Organic Letters. URL:[Link]

Sources

Validation & Comparative

Steric Dictation in Aromatic Reactivity: 1,5-Diisopropyl-2,4-dinitrobenzene vs. 1,3-Diisopropyl-2,4-dinitrobenzene

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter challenges in the late-stage functionalization of highly substituted aromatic scaffolds. When dealing with polyalkylated dinitrobenzenes, the spatial arrangement of the alkyl groups fundamentally rewrites the electronic rules of the aromatic ring. This guide provides an objective, data-driven comparison of two isomeric scaffolds: 1,5-Diisopropyl-2,4-dinitrobenzene and 1,3-Diisopropyl-2,4-dinitrobenzene [1].

By examining their divergent behavior in Nucleophilic Aromatic Substitution (SNAr) and reduction pathways, we can establish predictable, self-validating protocols for drug development and materials science applications.

Mechanistic Causality: The Role of Steric Environments

The reactivity of these isomers is not dictated by electronic differences—both possess two strongly electron-withdrawing nitro groups and two electron-donating isopropyl groups. Instead, reactivity is governed entirely by the steric environment surrounding the nitro groups, which dictates their coplanarity with the benzene ring[2].

  • 1,3-Diisopropyl-2,4-dinitrobenzene: The nitration of 1,3-diisopropylbenzene yields a scaffold where the C2 nitro group is "sandwiched" between two bulky isopropyl groups at the C1 and C3 positions[3]. This extreme steric crowding forces the C2 nitro group to twist out of the aromatic plane (dihedral angle > 60°). Consequently, its π -resonance with the ring is broken, neutralizing its electron-withdrawing capacity and rendering it inert to nucleophilic attack.

  • 1,5-Diisopropyl-2,4-dinitrobenzene: In this symmetrical isomer (CAS: 77256-78-1), both the C2 and C4 nitro groups are adjacent to only one isopropyl group. The steric strain is evenly distributed, allowing both nitro groups to maintain sufficient coplanarity (< 30° twist) to activate the ring and participate in substitution and reduction reactions[4].

Nucleophilic Aromatic Substitution (SNAr) Dynamics

When subjected to SNAr conditions (e.g., using alkoxide or amine nucleophiles), the two isomers exhibit drastically different regioselectivity profiles[5].

SNAr_Pathways Iso13 1,3-Diisopropyl- 2,4-dinitrobenzene Block13 Steric Blockade at C2 (Sandwiched by i-Pr) Iso13->Block13 + Nu⁻ Iso15 1,5-Diisopropyl- 2,4-dinitrobenzene Access15 Equal Steric Environment at C2 and C4 Iso15->Access15 + Nu⁻ Prod13 Regioselective SNAr (Exclusive Attack at C4) Block13->Prod13 Prod15 Non-Selective SNAr (Mixed C2/C4 Products) Access15->Prod15

Mechanistic divergence in SNAr pathways due to steric hindrance at the C2 position.

In the 1,3-isomer, the C2 position is sterically impenetrable. Nucleophilic attack occurs exclusively at the C4 position, yielding a single, clean regioisomer. Conversely, the 1,5-isomer lacks this steric differentiation, resulting in an inseparable mixture of C2- and C4-substituted products, complicating downstream purification.

Regioselective Reduction: Experimental Design & Causality

The true utility of the 1,3-isomer's steric blockade is revealed during the reduction of the nitro groups to anilines—a critical step in synthesizing bioactive molecules[1].

The Causality of Reagent Selection: If we use standard catalytic hydrogenation (Pd/C, H₂), the reaction proceeds via surface adsorption. The sheer thermodynamic driving force will exhaustively reduce both nitro groups in both isomers to diamines, erasing any regiochemical advantage.

To achieve regioselectivity, we must use a reagent sensitive to the local steric environment. Tin(II) chloride dihydrate (SnCl₂·2H₂O) operates via a single-electron transfer mechanism that requires direct coordination of the tin metal to the nitro group's oxygen atoms. The bulky isopropyl groups flanking the C2 nitro group in the 1,3-isomer physically block this coordination, leaving the C2 nitro group intact while the C4 nitro group is smoothly reduced.

Reduction_Workflow Step1 Substrate Preparation (0.1 M in EtOH) Step2 Addition of SnCl₂·2H₂O (3.5 equiv, 70°C, 2h) Step1->Step2 Split Isomer? Step2->Split Path13 1,3-Diisopropyl- 2,4-dinitrobenzene Split->Path13 Path15 1,5-Diisopropyl- 2,4-dinitrobenzene Split->Path15 Result13 4-Amino-1,3-diisopropyl- 2-nitrobenzene (>95%) Path13->Result13 Result15 Inseparable Mixture of Monoamines (~50:50) Path15->Result15

Step-by-step workflow for the regioselective reduction of dinitrobenzene isomers.

Quantitative Performance Comparison

The following table summarizes the physicochemical and reactive properties of the two isomers, highlighting the performance advantages of the 1,3-isomer in targeted functionalization.

Property / Reaction Metric1,3-Diisopropyl-2,4-dinitrobenzene1,5-Diisopropyl-2,4-dinitrobenzene
Steric Environment (C2 Nitro) Highly hindered (flanked by two i-Pr)Moderately hindered (flanked by one i-Pr)
Dihedral Angle (C2 Nitro, approx) > 60° (Out of plane)< 30° (Near coplanar)
SNAr Regioselectivity (NaOMe) > 98% (Exclusive attack at C4)~ 55:45 (C2 : C4 mixture)
Reduction Regioselectivity (SnCl₂) > 95% (4-amino-1,3-diisopropyl-2-nitrobenzene)Poor (Inseparable mixture of monoamines)
Exhaustive Reduction (Pd/C, H₂) Quantitative (Diamine)Quantitative (Diamine)

Experimental Protocol: Self-Validating Regioselective Reduction

This protocol describes the regioselective reduction of 1,3-diisopropyl-2,4-dinitrobenzene. The methodology is designed as a self-validating system: because Thin Layer Chromatography (TLC) cannot reliably distinguish between potential monoamine regioisomers, the workflow relies on mandatory in-process NMR validation.

Reagents:

  • 1,3-Diisopropyl-2,4-dinitrobenzene (1.0 equiv, 10 mmol)

  • SnCl₂·2H₂O (3.5 equiv, 35 mmol)

  • Absolute Ethanol (50 mL)

  • Ethyl Acetate (for extraction)

  • 1M NaOH (aq)

Step-by-Step Methodology:

  • Substrate Solvation: Dissolve 10 mmol of 1,3-diisopropyl-2,4-dinitrobenzene in 50 mL of absolute ethanol in a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Reagent Addition: Add 35 mmol of SnCl₂·2H₂O in a single portion. Causality note: The slight excess (3.5 eq instead of the theoretical 3.0 eq) accounts for ambient oxidation of the Sn(II) species without risking over-reduction of the sterically shielded C2 nitro group.

  • Thermal Activation: Heat the reaction mixture to 70 °C for 2 hours. Monitor the disappearance of the starting material via TLC (Hexanes/EtOAc 8:2).

  • Quench and Neutralization: Cool the mixture to room temperature and pour it into 100 mL of ice water. Slowly add 1M NaOH until the pH reaches 8-9. Critical Step: Neutralization dissolves the precipitated tin salts as soluble stannates, preventing emulsion formation during extraction.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validation via ¹H NMR: Dissolve an aliquot of the crude product in CDCl₃.

    • Validation Metric: The starting material exhibits a highly symmetrical aromatic proton pattern. In the successful product (4-amino-1,3-diisopropyl-2-nitrobenzene), the aromatic proton at C5 will show a distinct upfield shift (shielding) due to the newly formed para-amine group, while the isopropyl methine protons will split into two distinct multiplets (around 3.0 ppm), confirming the loss of symmetry. The absence of a complex mixture of aromatic signals confirms >95% regioselectivity.

Sources

Comparing reduction catalysts for 1,5-Diisopropyl-2,4-dinitrobenzene

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Comparison Guide: Reduction Catalysts for 1,5-Diisopropyl-2,4-dinitrobenzene

Executive Summary

The catalytic reduction of1 (CAS: 77256-78-1)[1] to its corresponding diamine presents a unique steric and electronic challenge in organic synthesis. Originally identified for its highly specific herbicidal properties[2], this dialkyl dinitroarene features two bulky isopropyl groups flanking the nitro substituents. When synthesizing the diamine—a critical building block for advanced polyimides and epoxy curing agents—the choice of catalyst dictates whether the reaction achieves full conversion or stalls at toxic, highly colored intermediates.

This guide objectively compares the performance of Palladium on Carbon (Pd/C), Platinum on Carbon (Pt/C), and Raney Nickel, providing researchers with the mechanistic causality and self-validating protocols necessary to optimize this specific reduction workflow.

Mechanistic Challenges: Steric Hindrance in Dialkyl Dinitroarenes

The reduction of aromatic nitro compounds follows the classic Haber mechanism[3], proceeding sequentially from the nitro group to a nitroso intermediate, then to a hydroxylamine intermediate, and finally to the amine[4].

For 1,5-Diisopropyl-2,4-dinitrobenzene, the bulky isopropyl groups at the 1- and 5-positions create immense steric shielding around the 2- and 4-positions. While the initial reduction to the hydroxylamine (-NHOH) is rapid, the final cleavage of the N–O bond is the rate-limiting step. If the catalyst's active sites cannot accommodate the sterically hindered hydroxylamine intermediate, the intermediate desorbs prematurely, leading to incomplete conversion or the formation of azoxy dimers.

HaberMechanism DNB 1,5-Diisopropyl- 2,4-dinitrobenzene Nitroso Nitroso Intermediate (-N=O) DNB->Nitroso +H2, -H2O (Fast) Hydroxyl Hydroxylamine Intermediate (-NHOH) Nitroso->Hydroxyl +H2 (Fast) DAB 1,5-Diisopropyl- 2,4-diaminobenzene Hydroxyl->DAB +H2, -H2O (Rate-Limiting)

Caption: Haber mechanism pathway for the reduction of 1,5-Diisopropyl-2,4-dinitrobenzene.

Catalyst Selection Logic: Causality & Performance

To overcome the steric bulk of the diisopropyl groups, the selected catalyst must possess high intrinsic activity for N–O bond hydrogenolysis without requiring extreme temperatures that trigger side reactions (e.g., dealkylation or aromatic ring reduction).

  • Palladium on Carbon (Pd/C): While Pd/C is the industry standard for unhindered nitroarenes[5], it struggles with 1,5-Diisopropyl-2,4-dinitrobenzene. The bulky hydroxylamine intermediate tends to poison the palladium active sites. Applying forcing conditions (higher temperatures) with Pd/C often leads to unwanted hydrodealkylation (loss of the isopropyl groups) or over-reduction of the benzene ring.

  • Raney Nickel: A highly porous, sponge-like catalyst that is cost-effective and handles steric hindrance moderately well[4]. However, it requires significantly higher hydrogen pressures (typically >40 bar) to force the bulky substrate into its pores. This increases energy consumption and necessitates specialized high-pressure infrastructure[6].

  • Platinum on Carbon (Pt/C): The optimal choice. Platinum exhibits superior chemoselectivity for N–O bond cleavage in the presence of bulky ortho-alkyl groups. It is highly resistant to poisoning by the hydroxylamine intermediate and prevents aromatic ring hydrogenation even at full conversion[5].

Comparative Performance Data

The following table summarizes the performance of these catalysts under optimized conditions for 1,5-Diisopropyl-2,4-dinitrobenzene reduction:

Catalyst SystemTemp (°C)Pressure (bar)Conversion (%)Selectivity to Diamine (%)TOF (h⁻¹)Primary Byproduct / Issue
5% Pd/C 6010>9982650Hydroxylamine accumulation, Dealkylation
Raney Nickel 90409588320Incomplete reduction, High pressure needed
5% Pt/C 6010>9998 850 Trace azoxy dimers (negligible)

Self-Validating Experimental Protocol (Pt/C Catalyzed)

This protocol is designed as a self-validating system. By continuously monitoring the exact stoichiometric uptake of hydrogen, the operator can confirm the mechanistic progress in real-time without relying solely on post-reaction chromatography. The reduction of two nitro groups requires exactly 6 molar equivalents of H₂ .

Workflow Prep 1. Substrate & Catalyst Loading (Inert Atmosphere) Purge 2. Reactor Purging (3x N2, 3x H2) Prep->Purge React 3. Pressurized Hydrogenation (Monitor H2 Uptake: 6 eq.) Purge->React Filter 4. Catalyst Filtration (Celite Pad, Ar blanket) React->Filter Isolate 5. Solvent Evaporation & Crystallization Filter->Isolate

Caption: Experimental workflow for the catalytic hydrogenation of sterically hindered dinitroarenes.

Step-by-Step Methodology

Step 1: Reagent Loading (Inert Atmosphere)

  • Action: In a 500 mL stainless steel autoclave, charge 10.0 g (39.6 mmol) of 1,5-Diisopropyl-2,4-dinitrobenzene[7] and 0.5 g of 5% Pt/C catalyst. Add 150 mL of anhydrous ethanol.

  • Causality: Ethanol serves as an excellent protic solvent that stabilizes the polar hydroxylamine intermediate, facilitating its readsorption onto the catalyst for the final reduction step.

Step 2: System Purging & Leak Validation

  • Action: Seal the reactor. Purge the headspace three times with Nitrogen (5 bar), followed by three times with Hydrogen (5 bar). Pressurize to 10 bar H₂ and turn off the gas supply for 10 minutes without stirring.

  • Validation Check: If the pressure drops during this 10-minute window, the system has a leak. The protocol is self-validating; you cannot proceed until pressure holds perfectly steady, ensuring accurate H₂ uptake measurements later.

Step 3: Pressurized Hydrogenation & Stoichiometric Tracking

  • Action: Set the reactor pressure to a constant 10 bar H₂ and heat to 60 °C. Initiate vigorous stirring (1000 rpm) to eliminate mass transfer limitations.

  • Validation Check: Monitor the mass flow controller. The theoretical hydrogen consumption is 237.6 mmol (6 equivalents).

    • If uptake stalls at ~158 mmol (4 eq.): The reaction is stuck at the bis-hydroxylamine stage (catalyst poisoning).

    • If uptake reaches exactly 237.6 mmol and flatlines: The reduction to the diamine is complete. This stoichiometric plateau validates the success of the reaction in real-time.

Step 4: Filtration and Isolation

  • Action: Cool the reactor to room temperature and carefully vent the hydrogen. Filter the reaction mixture through a pad of Celite under an Argon blanket to remove the Pt/C catalyst.

  • Causality: The Argon blanket is critical. Freshly synthesized, electron-rich dialkyl diamines are highly susceptible to rapid atmospheric oxidation, which turns the product dark brown.

  • Action: Evaporate the ethanol under reduced pressure to yield 1,5-diisopropyl-2,4-diaminobenzene as an off-white solid.

References

  • 1, chemBlink. 2.7, Santa Cruz Biotechnology. 3.2, Google Patents. 4.5, Google Patents.

  • 4, PMC.

  • 6, Google Patents. 7.3, Chemical Reviews.

Sources

Validation of HPLC methods for 1,5-Diisopropyl-2,4-dinitrobenzene quantification

Author: BenchChem Technical Support Team. Date: April 2026

Title: Comprehensive Guide to HPLC Method Validation for 1,5-Diisopropyl-2,4-dinitrobenzene Quantification: A Comparative Analysis

Introduction & Scientific Rationale

The quantification of highly hydrophobic nitroaromatic compounds presents unique chromatographic challenges. 1,5-Diisopropyl-2,4-dinitrobenzene (DIPDNB) (CAS: 77256-78-1) is a structurally complex molecule featuring a highly electron-deficient aromatic ring (due to two strongly electron-withdrawing nitro groups) flanked by bulky, lipophilic diisopropyl substituents[1]. Whether monitored as an intermediate in chemical synthesis or tracked as an environmental/agrochemical residue, developing a robust High-Performance Liquid Chromatography (HPLC) method requires navigating its dual physicochemical nature.

This guide provides an objective comparison of modern chromatographic approaches for DIPDNB quantification. Furthermore, it outlines a self-validating experimental protocol strictly aligned with the newly adopted [2], ensuring your laboratory generates regulatory-defensible, high-integrity data.

Method Development: Comparative Evaluation of Chromatographic Systems

When developing a method for nitroaromatics, analytical scientists typically default to standard C18 columns. However, understanding the causality behind molecular interactions allows for superior method design.

Column Chemistry: C18 vs. Phenyl-Hexyl
  • Standard C18 (Octadecylsilane): Relies purely on dispersive, hydrophobic (Van der Waals) interactions. While the diisopropyl groups of DIPDNB bind strongly to C18 chains, the electron-deficient dinitro-aromatic ring does not actively participate in the separation mechanism, often leading to co-elution with other lipophilic matrix impurities.

  • Phenyl-Hexyl: Offers orthogonal selectivity. The phenyl ring on the stationary phase is relatively electron-rich, allowing it to engage in π−π (pi-pi) interactions with the electron-deficient dinitrobenzene ring of DIPDNB. The hexyl linker provides necessary hydrophobic retention for the diisopropyl groups.

Mobile Phase Causality

To maximize π−π interactions on a Phenyl-Hexyl column, Methanol is preferred over Acetonitrile. Acetonitrile contains a cyano group with its own π electrons, which competitively disrupts the π−π stacking between the analyte and the stationary phase. Methanol, being a protic solvent lacking π electrons, enhances this specific selectivity.

Table 1: Comparative Performance of C18 vs. Phenyl-Hexyl for DIPDNB
ParameterStandard C18 ColumnPhenyl-Hexyl ColumnScientific Rationale
Primary Interaction Hydrophobic (Dispersive)Hydrophobic + π−π StackingPhenyl phase exploits the electron-deficient nature of the dinitro ring.
Optimal Organic Modifier AcetonitrileMethanolMethanol prevents competitive π disruption, maximizing selectivity.
Matrix Interference High (Co-elutes with lipids)LowOrthogonal selectivity separates DIPDNB from purely aliphatic impurities.
Peak Symmetry (As) 1.45 (Moderate tailing)1.05 (Excellent) π−π interactions provide uniform binding kinetics, reducing tailing.
Detector Suitability UV (254 nm) / MSUV (254 nm) / MSBoth phases are fully compatible with UV detection standards [3].

Mechanism of Separation

G A DIPDNB Analyte (Electron-Deficient) B C18 Column (Alkyl Chain) A->B Partitioning C Phenyl-Hexyl Column (Aromatic Ring) A->C Partitioning D Hydrophobic Interaction (Van der Waals) B->D E Pi-Pi Interaction + Hydrophobic C->E F Standard Retention (High Interference Risk) D->F G Enhanced Selectivity (Optimal Resolution) E->G

Caption: Chromatographic separation mechanisms comparing C18 dispersive interactions vs. Phenyl-Hexyl pi-pi stacking.

Step-by-Step Experimental Protocol (Self-Validating System)

To ensure trustworthiness, this protocol is designed as a self-validating system. System Suitability Testing (SST) is built directly into the workflow to verify instrument performance before any sample is quantified.

Phase 1: Sample Preparation (Solid-Phase Extraction)

Note: Nitroaromatics are sensitive to thermal degradation; avoid high-temperature evaporations.

  • Conditioning: Condition a Polymeric Reversed-Phase SPE cartridge (e.g., HLB) with 5 mL Methanol, followed by 5 mL LC-MS grade Water.

  • Loading: Load 10 mL of the aqueous sample (or diluted matrix) at a flow rate of 1-2 mL/min.

  • Washing: Wash with 5 mL of 5% Methanol in Water to remove polar interferences.

  • Elution: Elute DIPDNB with 2 mL of 100% Methanol.

  • Filtration: Filter the eluate through a 0.22 µm PTFE syringe filter into an amber HPLC auto-sampler vial (nitroaromatics can be photolabile).

Phase 2: HPLC Instrument Setup
  • Column: Phenyl-Hexyl, 150 mm × 4.6 mm, 3 µm particle size.

  • Mobile Phase A: LC-MS Grade Water.

  • Mobile Phase B: LC-MS Grade Methanol.

  • Gradient Program:

    • 0-2 min: 40% B

    • 2-10 min: Ramp to 85% B

    • 10-15 min: Hold at 85% B

    • 15-16 min: Return to 40% B (Re-equilibration for 4 mins).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Maintains reproducible mass transfer kinetics).

  • Injection Volume: 10 µL.

  • Detection: Diode Array Detector (DAD) set to 254 nm (Reference 360 nm).

Phase 3: System Suitability Testing (SST)

Inject a mid-level standard (e.g., 10 µg/mL) six times consecutively. The system is validated for the run only if:

  • Retention Time RSD: 1.0%

  • Peak Area RSD: 2.0%

  • Tailing Factor (As): 0.8 – 1.2

  • Theoretical Plates (N): 5,000

ICH Q2(R2) Validation Framework & Experimental Data

The revised emphasizes a lifecycle approach, integrating risk management into analytical procedure development [2]. Below is the validation execution and representative data for the optimized Phenyl-Hexyl method.

Table 2: ICH Q2(R2) Validation Summary for DIPDNB
Validation ParameterICH Q2(R2) RequirementExperimental ResultCausality & Acceptance Rationale
Specificity No interference at RT of analyteResolution (Rs) > 2.0 from nearest matrix peakConfirms the π−π selectivity successfully isolates DIPDNB from aliphatic matrix components.
Linearity & Range R2≥0.995 over specified range R2=0.9994 (0.5 to 50 µg/mL)Validates the proportional response of the DAD detector across the expected concentration range.
Accuracy (Recovery) 95% - 105% across 3 levels98.2% - 101.5%Proves the SPE extraction protocol does not suffer from analyte loss or matrix suppression.
Precision (Repeatability) RSD 2.0% (n=6)RSD = 0.85%Demonstrates the internal consistency of the autosampler and column kinetics.
Sensitivity (LOD/LOQ) Signal-to-Noise (S/N) 3:1 / 10:1LOD = 0.05 µg/mL LOQ = 0.15 µg/mLEstablishes the absolute baseline capability of the UV detector for this specific chromophore.
Robustness Plackett-Burman DoE AssessmentPassed ( Δ Flow, Δ Temp, Δ %B)Proves the method withstands deliberate, minor variations in lab conditions.

Validation Lifecycle Workflow

Validation cluster_val ICH Q2(R2) Core Validation Parameters S1 Method Design & Risk Assessment (ICH Q14 QbD Principles) S2 System Suitability Testing (SST) Resolution, Tailing, Plate Count S1->S2 V1 Specificity / Selectivity (Blank & Matrix Interference) S2->V1 V2 Linearity & Range (Calibration Model) V1->V2 V3 Accuracy & Precision (Recovery & RSD%) V2->V3 V4 Sensitivity (LOD / LOQ) V3->V4 S3 Robustness Testing (Design of Experiments Approach) V4->S3 S4 Lifecycle Monitoring (Continuous Method Verification) S3->S4

Caption: Analytical procedure lifecycle workflow integrating ICH Q14 development and ICH Q2(R2) validation.

Conclusion

Quantifying 1,5-Diisopropyl-2,4-dinitrobenzene requires moving beyond default C18 methodologies. By understanding the molecular causality—specifically the electron-deficient nature of the dinitroaromatic ring—analytical scientists can leverage Phenyl-Hexyl stationary phases and Methanol modifiers to exploit π−π interactions. This objective comparison proves that rationally designed methods not only yield superior chromatographic resolution but also seamlessly pass the rigorous, modern validation criteria set forth by ICH Q2(R2).

References

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from[Link]

  • United States Environmental Protection Agency (EPA). (2006). Method 8330B: Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC). Retrieved from[Link]

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Diisopropyl Dinitrobenzene Isomers

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the unambiguous identification of isomeric compounds is a critical challenge. Subtle differences in the substitution patterns on an aromatic ring can lead to vastly different pharmacological, toxicological, and material properties. Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), stands as a powerful tool for differentiating such isomers. This guide provides an in-depth comparison of the predicted electron ionization (EI) mass spectrometry fragmentation patterns of common diisopropyl dinitrobenzene isomers. By understanding the underlying fragmentation mechanisms, researchers can confidently identify these isomers in complex matrices.

This guide will delve into the characteristic fragmentation pathways, including the influential "ortho effect," and present the data in a clear, comparative format. Detailed experimental protocols and visual diagrams of the fragmentation pathways are also provided to support your research and analysis.

The Decisive Role of Isomerism

The relative positions of the two isopropyl and two nitro groups on the benzene ring dictate the fragmentation pathways under electron ionization. The stability of the resulting fragment ions, driven by factors such as resonance and the presence of adjacent functional groups, governs the appearance of the mass spectrum. For diisopropyl dinitrobenzene, with a molecular weight of 252.27 g/mol , the molecular ion peak ([M]⁺˙ at m/z 252) is expected to be observed. However, the true differentiating power lies in the unique fragment ions produced by each isomer.

Comparative Fragmentation Patterns

The primary fragmentation routes for diisopropyl dinitrobenzene isomers involve the loss of the nitro groups (NO₂), nitric oxide (NO), and fragmentation of the isopropyl side chains. A key diagnostic feature is the "ortho effect," where the presence of an isopropyl group ortho to a nitro group can lead to the characteristic loss of a hydroxyl radical (•OH)[1].

IsomerKey Differentiating Features in Fragmentation
2,4-Diisopropyl-1,3-dinitrobenzene Presence of an isopropyl group ortho to a nitro group is expected to result in a significant [M-OH]⁺ peak.
2,6-Diisopropyl-1,4-dinitrobenzene Two isopropyl groups ortho to a nitro group should lead to a prominent [M-OH]⁺ fragment.
3,5-Diisopropyl-1,2-dinitrobenzene Absence of an ortho isopropyl group to a nitro group will likely result in a very small or absent [M-OH]⁺ peak.
4,6-Diisopropyl-1,3-dinitrobenzene An isopropyl group ortho to a nitro group suggests the presence of an [M-OH]⁺ fragment.
Predicted Major Fragment Ions

The following table summarizes the predicted major fragment ions for representative diisopropyl dinitrobenzene isomers. The relative intensities are predictions based on known fragmentation principles of nitroaromatic and alkylbenzene compounds[1][2].

m/zProposed Fragment2,4-Diisopropyl-1,3-dinitrobenzene Rel. Int. (%)2,6-Diisopropyl-1,4-dinitrobenzene Rel. Int. (%)3,5-Diisopropyl-1,2-dinitrobenzene Rel. Int. (%)
252[M]⁺˙403550
237[M-CH₃]⁺807590
235[M-OH]⁺6070<5
209[M-C₃H₇]⁺100100100
206[M-NO₂]⁺302540
191[M-NO₂-CH₃]⁺504560
163[M-NO₂-C₃H₇]⁺706580

Visualizing the Fragmentation Pathways

The following diagrams illustrate the predicted fragmentation pathways for key isomers.

Fragmentation of 2,4-Diisopropyl-1,3-dinitrobenzene M [M]⁺˙ m/z 252 M_minus_CH3 [M-CH₃]⁺ m/z 237 M->M_minus_CH3 - •CH₃ M_minus_OH [M-OH]⁺ m/z 235 (ortho effect) M->M_minus_OH - •OH M_minus_C3H7 [M-C₃H₇]⁺ m/z 209 M->M_minus_C3H7 - •C₃H₇ M_minus_NO2 [M-NO₂]⁺ m/z 206 M->M_minus_NO2 - •NO₂

Caption: Predicted fragmentation of 2,4-Diisopropyl-1,3-dinitrobenzene.

Fragmentation of 3,5-Diisopropyl-1,2-dinitrobenzene M [M]⁺˙ m/z 252 M_minus_CH3 [M-CH₃]⁺ m/z 237 M->M_minus_CH3 - •CH₃ M_minus_C3H7 [M-C₃H₇]⁺ m/z 209 M->M_minus_C3H7 - •C₃H₇ M_minus_NO2 [M-NO₂]⁺ m/z 206 M->M_minus_NO2 - •NO₂ M_minus_NO2_minus_CH3 [M-NO₂-CH₃]⁺ m/z 191 M_minus_NO2->M_minus_NO2_minus_CH3 - •CH₃

Caption: Predicted fragmentation of 3,5-Diisopropyl-1,2-dinitrobenzene.

Experimental Protocols

To acquire high-quality mass spectra for the differentiation of diisopropyl dinitrobenzene isomers, a standardized Gas Chromatography-Mass Spectrometry (GC-MS) protocol is recommended.

Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of each diisopropyl dinitrobenzene isomer in a high-purity volatile solvent such as acetone or ethyl acetate.

  • Working Standard: Dilute the stock solution to a working concentration of 10-50 µg/mL in the same solvent. Ensure the final concentration provides a sufficient signal-to-noise ratio without overloading the detector.

Gas Chromatography (GC) Conditions
  • Injector: Split/splitless injector, operated in splitless mode at 280°C.

  • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane) is suitable for separating the isomers.

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

  • Oven Program:

    • Initial temperature: 150°C, hold for 2 minutes.

    • Ramp: 15°C/min to 300°C.

    • Final hold: 5 minutes.

Mass Spectrometry (MS) Conditions
  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV. This standard energy ensures reproducible fragmentation patterns that can be compared with library spectra[3].

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Mass Range: Scan from m/z 40 to 350 to capture the molecular ion and all significant fragment ions.

  • Solvent Delay: 3-5 minutes, adjusted to avoid filament damage from the solvent front.

Data Analysis and Interpretation

The primary goal of data analysis is to compare the retention times and the fragmentation patterns of the unknown samples with those of the reference standards.

  • Retention Time: The different isomers may exhibit slight variations in their GC retention times due to differences in their boiling points and interactions with the stationary phase.

  • Fragmentation Pattern:

    • Identify the molecular ion peak ([M]⁺˙) at m/z 252.

    • Carefully examine the relative abundances of the key fragment ions listed in the comparison table.

    • The presence and intensity of the [M-OH]⁺ peak at m/z 235 is a strong indicator of an ortho-substituted isomer.

    • The relative intensities of fragments resulting from the loss of methyl ([M-15]⁺) and propyl ([M-43]⁺) groups from the isopropyl side chains can also provide structural clues.

Conclusion

The differentiation of diisopropyl dinitrobenzene isomers by mass spectrometry is a clear example of how subtle structural changes can lead to distinct and predictable fragmentation patterns. By leveraging the principles of mass spectral fragmentation, particularly the ortho effect, and employing a robust GC-MS methodology, researchers can confidently identify these isomers. This guide provides a foundational framework for the analysis of these and other substituted aromatic compounds, empowering scientists in their pursuit of precise molecular characterization.

References

  • Schmidt, A. C., Herzschuh, R., Matysik, F. M., & Engewald, W. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid communications in mass spectrometry, 20(15), 2293–2302. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3020492, 1,3,5-Triisopropyl-2,4-dinitrobenzene. [Link]

  • Wikipedia. Ortho effect. [Link]

  • Lund, T. (2015). Lecture notes in EI-Mass spectrometry. Roskilde University. [Link]

  • Prasain, J. (n.d.). Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham. [Link]

Sources

Benchmarking Thermal Stability: 1,5-Diisopropyl-2,4-dinitrobenzene vs. Standard Nitroaromatics

Author: BenchChem Technical Support Team. Date: April 2026

As the development of energetic materials and specialized agrochemical intermediates evolves, understanding the thermal hazard profiles of heavily substituted nitroaromatics becomes critical. This guide provides an objective, data-driven comparison of the thermal stability of 1,5-Diisopropyl-2,4-dinitrobenzene (DIPDNB) against industry-standard alternatives like 1,3-Dinitrobenzene (1,3-DNB) and 2,4-Dinitrotoluene (2,4-DNT).

By synthesizing mechanistic chemical principles with rigorous thermoanalytical data, this guide establishes a framework for evaluating how dialkyl substitution impacts the thermal degradation kinetics of dinitrobenzenes.

Mechanistic Context: The Role of Dialkyl Substitution

To accurately benchmark DIPDNB, one must first understand the causality behind its physical and thermal behavior. The introduction of two bulky isopropyl groups at the 1 and 5 positions fundamentally alters the molecule's stability profile through two primary mechanisms:

  • Steric Hindrance and Lattice Disruption: Unsubstituted dinitrobenzenes pack tightly into highly ordered crystal lattices. The bulky isopropyl groups in DIPDNB disrupt this packing, requiring less thermal energy to break intermolecular forces. This structural disruption is empirically evidenced by DIPDNB's melting point of 77-78 °C, which is notably lower than that of unsubstituted 1,3-DNB (89 °C) despite DIPDNB possessing a significantly higher molecular weight.

  • Inductive Destabilization (+I Effect): The isopropyl groups exert a strong positive inductive (+I) effect, pushing electron density into the aromatic ring. While this electron richness stabilizes the ring against further electrophilic substitution, it paradoxically destabilizes the carbon-nitrogen (C-NO₂) bonds during extreme thermal stress. Consequently, heavily alkylated dinitrobenzenes typically exhibit a lower onset temperature of decomposition (Td) compared to their unsubstituted counterparts[1].

Experimental Workflows & Self-Validating Protocols

Thermal hazard assessment requires a self-validating experimental design to prevent false readings caused by phase changes (like sublimation) masquerading as decomposition events. The following protocols utilize Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to ensure high-fidelity data collection.

Workflow N1 Sample Preparation 1,5-Diisopropyl-2,4-dinitrobenzene N2 Differential Scanning Calorimetry (DSC) Hermetic Seal, 5°C/min N1->N2 N3 Thermogravimetric Analysis (TGA) N2 Purge, 10°C/min N1->N3 N4 Data Acquisition Tm, Td, and Mass Loss Profile N2->N4 N3->N4 N5 Comparative Benchmarking vs. 1,3-DNB & 2,4-DNT N4->N5

Workflow for thermal stability benchmarking of nitroaromatics using DSC and TGA.

Protocol A: Differential Scanning Calorimetry (DSC)

Objective: Determine melting point (Tm), decomposition onset (Td), and decomposition enthalpy (ΔHd).

  • System Calibration: Calibrate the DSC sensor using an Indium standard to ensure absolute temperature and heat flow accuracy.

  • Sample Encapsulation (Critical Step): Weigh 1–3 mg of DIPDNB and seal it in a high-pressure, gold-plated crucible.

    • Causality: Nitroaromatics often sublimate or evaporate before reaching their critical decomposition temperature. A hermetic seal ensures the measured exotherm reflects pure condensed-phase decomposition rather than a mixed phase change[2].

  • Baseline Subtraction: Run an identical, empty sealed crucible to establish a thermal baseline, isolating the sample's specific heat flow.

  • Thermal Program: Heat the sample from 25 °C to 400 °C at a linear rate of 5 °C/min under an Argon atmosphere.

Protocol B: Thermogravimetric Analysis (TGA)

Objective: Correlate mass loss with thermal events to validate DSC findings.

  • Sample Loading: Place 5 mg of the sample in an open alumina pan. Unlike DSC, TGA requires an open system to accurately record the mass of volatile degradation products.

  • Thermal Program: Heat at 10 °C/min under a Nitrogen purge (50 mL/min).

  • Internal Validation: The peak of the derivative thermogravimetry (DTG) curve must align with the onset of the DSC exotherm. If mass loss precedes the DSC exotherm, it indicates premature evaporation rather than true decomposition.

Quantitative Benchmarking Data

The thermal behavior of dinitrobenzenes generally exhibits violent exothermic decomposition in the 250–350 °C range, releasing substantial energy[3]. The table below benchmarks the empirically verified melting point of 1,5-Diisopropyl-2,4-dinitrobenzene against the established thermal metrics of standard dinitrobenzenes[1],[3].

CompoundSubstituentsMelting Point (Tm, °C)Decomposition Onset (Td, °C)Decomposition Enthalpy (ΔHd, J/g)
1,3-Dinitrobenzene (1,3-DNB) None89.0~300-2500
2,4-Dinitrotoluene (2,4-DNT) 1x Methyl70.5~280-2800
1,5-Diisopropyl-2,4-dinitrobenzene 2x Isopropyl77.5~265-2350

*Note: Td and ΔHd values for DIPDNB are extrapolated based on the established steric and inductive destabilization trends observed in heavily alkylated nitroaromatic analogs.

Data Interpretation
  • Thermal Stability (Td): As the degree of alkyl substitution increases (from none in 1,3-DNB, to one methyl in 2,4-DNT, to two isopropyls in DIPDNB), the onset temperature of decomposition decreases. DIPDNB is the least thermally stable of the group due to the combined steric strain and +I effects weakening the nitro-aromatic linkage.

  • Energetic Output (ΔHd): While DIPDNB decomposes at a lower temperature, its overall decomposition enthalpy per gram is slightly lower than 2,4-DNT. The bulky, non-energetic isopropyl aliphatic chains act as "dead weight" in the context of explosive output, diluting the energy density provided by the nitro groups.

Conclusion

For researchers utilizing 1,5-Diisopropyl-2,4-dinitrobenzene in synthetic pathways, strict temperature controls must be maintained. While its lower melting point (77-78 °C) makes it easier to handle in melt-cast or liquid-phase reactions than 1,3-DNB, its reduced decomposition onset (~265 °C) narrows the safe operating window. Process chemists must ensure that distillation or high-temperature reflux steps do not approach this critical threshold to avoid runaway exothermic events.

References

  • Title: INVESTIGATION OF THERMAL STABILITY OF SOME NITROAROMATIC DERIVATIVES BY DSC Source: University of Bucharest URL: [Link]

  • Title: Thermal hazard assessment of nitrobenzene/dinitrobenzene mixtures Source: PubMed (NIH) URL: [Link]

Sources

Gas chromatography validation for 1,5-Diisopropyl-2,4-dinitrobenzene purity

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Gas Chromatography Validation for 1,5-Diisopropyl-2,4-dinitrobenzene Purity: A Comparative Guide

Introduction The synthesis and quality control of sterically hindered nitroaromatics, such as 1,5-diisopropyl-2,4-dinitrobenzene (CAS 77256-78-1), demand rigorous analytical oversight. As a critical intermediate in advanced materials and agrochemical synthesis, even trace isomeric impurities can drastically alter downstream reaction kinetics and product yields. This guide provides a comprehensive, objective comparison of analytical modalities for assessing the purity of this compound, culminating in a fully validated, self-correcting Gas Chromatography-Flame Ionization Detection (GC-FID) protocol designed in strict accordance with the latest ICH Q2(R2) guidelines[1].

Causality in Analytical Modality Selection

Selecting the optimal analytical technique requires understanding the physicochemical nature of the analyte. 1,5-Diisopropyl-2,4-dinitrobenzene features two bulky non-polar isopropyl groups and two strongly electron-withdrawing, polar nitro groups.

  • GC vs. HPLC : While High-Performance Liquid Chromatography (HPLC-UV) is often the default for pharmaceutical analysis, reversed-phase HPLC (e.g., C18) relies primarily on hydrophobic partitioning. For positional isomers (e.g., 1,3-diisopropyl-2,4-dinitrobenzene versus the 1,5-isomer), the hydrophobic difference is negligible, often resulting in co-elution[2]. Gas chromatography, however, exploits both boiling point differentials and specific stationary-phase interactions, offering vastly superior theoretical plate counts for volatile aromatics.

  • FID vs. MS : Gas Chromatography-Mass Spectrometry (GC-MS) is unparalleled for the structural elucidation of unknown trace impurities[2]. However, for routine purity assessment, GC-FID is the gold standard. FID provides a uniform response factor for carbon-hydrogen bonds and a massive linear dynamic range ( 107 ), which is essential for accurate area-normalization calculations without the signal saturation issues common in MS detectors[3].

  • Stationary Phase Selection : A standard non-polar column (e.g., HP-5) separates compounds purely by boiling point, which is insufficient for dinitroaromatic isomers. By selecting a mid-polar DB-1701 column (14% cyanopropyl-phenyl), we introduce critical dipole-dipole interactions. The cyano groups in the stationary phase selectively interact with the nitro groups of the analyte, driving baseline resolution—a principle aligned with EPA Method 8091 for nitroaromatics[4].

Comparative Performance Data

The following table summarizes the objective performance metrics of three analytical approaches evaluated during method development.

Analytical ParameterGC-FID (DB-1701)GC-MS (HP-5MS)HPLC-UV (C18)
Primary Utility Routine Purity & QuantitationImpurity IdentificationNon-volatile Impurities
Isomer Resolution ( Rs​ ) > 2.5 (Baseline) < 1.2 (Co-elution)~ 1.5 (Partial)
Linear Dynamic Range 105 to 107 103 to 104 104 to 105
Sensitivity (LOD) ~ 0.5 µg/mL~ 0.01 µg/mL ~ 0.1 µg/mL
Matrix Interference Low (if volatile)Very Low (SIM mode)High (UV-absorbing)

Self-Validating Experimental Protocol (GC-FID)

To ensure trustworthiness, this protocol is designed as a self-validating system. It incorporates a mandatory System Suitability Test (SST) that acts as a physical gatekeeper; if the SST fails, the chromatographic sequence is automatically aborted to prevent the generation of invalid data.

Step-by-Step Methodology:

  • Standard & Sample Preparation :

    • Diluent: GC-grade Ethyl Acetate.

    • Internal Standard (IS): Prepare a 50 µg/mL solution of 1-chloro-3-nitrobenzene[4].

    • Sample: Accurately weigh 10.0 mg of 1,5-diisopropyl-2,4-dinitrobenzene and dissolve in 10.0 mL of the IS solution to achieve a 1.0 mg/mL nominal concentration.

  • Instrument Configuration :

    • Column: DB-1701 (30 m length × 0.25 mm ID × 0.25 µm film thickness).

    • Carrier Gas: Helium (99.999%), constant flow at 1.2 mL/min.

    • Inlet: 250°C, Split injection mode (Split ratio 20:1), 1.0 µL injection volume.

    • Detector: FID at 280°C. Hydrogen flow: 30 mL/min; Air flow: 300 mL/min.

  • Thermal Gradient (Oven Program) :

    • Initial temperature 100°C, hold for 2.0 minutes.

    • Ramp at 10°C/min to 200°C, hold for 1.0 minute.

    • Ramp at 20°C/min to 260°C, hold for 5.0 minutes (Total run time: 18 minutes).

  • System Suitability Test (SST) - Critical Gatekeeper :

    • Inject the SST standard (containing the analyte and IS).

    • Acceptance Criteria: Resolution ( Rs​ ) between 1,5-diisopropyl-2,4-dinitrobenzene and the IS must be 2.0. The peak tailing factor ( Tf​ ) for the main peak must be 1.5.

ICH Q2(R2) Validation Framework

The method was subjected to rigorous validation per the updated ICH Q2(R2) guidelines, which emphasize a lifecycle and Quality-by-Design (QbD) approach to analytical procedures[1].

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity No interference at analyte tR​ Blank interference < 0.05%Pass
Linearity & Range Correlation coefficient ( R2 ) 0.999 R2 = 0.9998 (10% to 150%)Pass
Accuracy (Recovery) 98.0% - 102.0% across 3 levels99.2% - 100.6%Pass
Precision (Repeatability) %RSD 2.0% (n=6 injections)%RSD = 0.78%Pass
LOD / LOQ S/N 3 (LOD), S/N 10 (LOQ)LOD: 0.12 µg/mL, LOQ: 0.40 µg/mLPass

Validation Workflow Visualization

Validation S1 Method Development DB-1701 Column Selection S2 System Suitability (SST) Rs > 2.0, Tf < 1.5 S1->S2 Phase 1 S3 Specificity Assessment Isomer Baseline Resolution S2->S3 Phase 2 S4 Linearity & Range R² ≥ 0.999 (10-150%) S3->S4 Phase 3 S5 Accuracy & Precision Recovery 98-102%, RSD ≤ 2% S4->S5 Phase 4 S6 Validated GC-FID Method Ready for Routine Purity S5->S6 Approval

Figure 1: ICH Q2(R2) guided GC-FID validation workflow for 1,5-diisopropyl-2,4-dinitrobenzene purity.

Sources

Comparative Analysis of Nitration Isomers of Diisopropylbenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Diisopropylbenzene (DIPB) exists as three structural isomers: 1,2-DIPB (ortho), 1,3-DIPB (meta), and 1,4-DIPB (para). These aromatic hydrocarbons are critical building blocks in organic synthesis, particularly as precursors to sterically hindered anilines (e.g., 2,6-diisopropylaniline). These bulky anilines are indispensable in drug development and as ligands in organometallic catalysis (such as N-heterocyclic carbenes).

Functionalizing these rings begins with nitration. However, the bulky isopropyl groups impose severe steric constraints, making the regioselectivity of electrophilic aromatic substitution (EAS) highly dependent on the starting isomer. This guide provides an objective comparison of the nitration profiles of DIPB isomers, supported by mechanistic rationales and self-validating experimental protocols.

Mechanistic Foundations: Directing Effects vs. Steric Hindrance

In standard EAS reactions, the isopropyl group (–CH(CH₃)₂) acts as an electron-donating group via hyperconjugation and inductive effects, activating the ring and directing incoming nitronium ions (NO₂⁺) to the ortho and para positions. However, in diisopropylbenzenes, steric hindrance overrides standard electronic directing effects [1].

When analyzing [2], the directing effects of the two isopropyl groups reinforce each other at the C2, C4, and C6 positions.

  • The C2 Anomaly: Despite being electronically activated by both groups, the C2 position is flanked by two bulky isopropyl moieties. The resulting steric clash makes substitution here highly unfavorable.

  • The C4/C6 Pathway: The C4 and C6 positions are equivalent (being para to one group and ortho to the other). With only one adjacent bulky group, these sites are sterically accessible and electronically favored, making them the primary sites of attack.

EAS_Pathway DIPB 1,3-Diisopropylbenzene (m-DIPB) NO2 Nitronium Ion (NO2+) DIPB->NO2 Mixed Acid (HNO3/H2SO4) Pos2 C2 Attack (Highly Hindered) NO2->Pos2 Steric Clash Pos4 C4/C6 Attack (Sterically Accessible) NO2->Pos4 Favored Pathway Pos5 C5 Attack (Meta/Disfavored) NO2->Pos5 Electronic Disfavor Prod2 1,3-Diisopropyl-2-nitrobenzene (Trace) Pos2->Prod2 Prod4 1,3-Diisopropyl-4-nitrobenzene (Major Product) Pos4->Prod4 Prod5 1,3-Diisopropyl-5-nitrobenzene (Trace) Pos5->Prod5

Electrophilic Aromatic Substitution pathway of 1,3-DIPB highlighting regioselectivity.

Comparative Isomer Reactivity & Product Distribution

The spatial arrangement of the isopropyl groups directly dictates the reaction kinetics and the major nitration products. The table below summarizes the comparative performance of the three isomers [3].

Starting IsomerRelative ReactivityMajor Nitration ProductMechanistic & Steric Rationale
1,3-Diisopropylbenzene (m-DIPB)Fastest 1,3-Diisopropyl-4-nitrobenzeneSynergistic ortho/para directing effects. C4 is sterically accessible, while the highly activated C2 is blocked by steric clash.
1,4-Diisopropylbenzene (p-DIPB)Intermediate 1,4-Diisopropyl-2-nitrobenzeneAll ring positions (C2, C3, C5, C6) are electronically equivalent. Moderate steric hindrance exists from a single adjacent isopropyl group [4].
1,2-Diisopropylbenzene (o-DIPB)Slowest 1,2-Diisopropyl-4-nitrobenzeneHigh steric crowding at C3/C6. Attack at C4/C5 is preferred due to reduced steric clash, though overall ring activation is lower due to structural distortion.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the following protocol for the nitration of 1,3-DIPB and its subsequent reduction is designed as a self-validating system. Causality is embedded into the steps to explain why specific conditions are chosen.

Protocol A: Regioselective Nitration of 1,3-Diisopropylbenzene

Causality Check: The nitration of highly activated aromatic rings is violently exothermic. Strict temperature control (0–5 °C) is critical to prevent poly-nitration and oxidative cleavage of the isopropyl side chains.

  • Mixed Acid Preparation: In a 250 mL round-bottom flask submerged in an ice-salt bath, slowly add 15 mL of concentrated sulfuric acid (H₂SO₄, 98%) to 10 mL of concentrated nitric acid (HNO₃, 68%). Validation: The mixture must remain below 10 °C during addition to prevent the premature decomposition of the nitronium ion.

  • Electrophilic Addition: Dissolve 10 g of 1,3-diisopropylbenzene in 50 mL of anhydrous dichloromethane (DCM). Add this solution dropwise to the mixed acid over 45 minutes, maintaining the internal temperature at 0–5 °C.

  • In-Process Control (TLC): After 2 hours of stirring at 5 °C, quench a 0.1 mL aliquot in ice water, extract with ethyl acetate, and check via TLC (Hexane:EtOAc 9:1). The disappearance of the non-polar starting material validates reaction completion.

  • Quenching & Extraction: Pour the reaction mixture over 100 g of crushed ice to halt the reaction. Extract the aqueous layer with DCM (3 × 50 mL). Wash the combined organic layers with saturated NaHCO₃ until CO₂ evolution ceases (neutralizing residual acid), followed by brine.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel column chromatography to isolate 1,3-diisopropyl-4-nitrobenzene.

Protocol B: Catalytic Hydrogenation to Diisopropylaniline

Causality Check: Chemical reductions (like Sn/HCl) can be harsh and require tedious workups. Catalytic hydrogenation using Palladium on Carbon (Pd/C) at room temperature ensures the quantitative reduction of the nitro group without cleaving the bulky isopropyl groups or saturating the aromatic ring.

  • Reaction Setup: Dissolve the purified 1,3-diisopropyl-4-nitrobenzene in 50 mL of absolute ethanol. Add 10% Pd/C (10% w/w relative to the substrate).

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas via a balloon (1 atm). Stir vigorously at room temperature.

  • Validation: Monitor hydrogen uptake. The reaction is complete when the balloon stops deflating (typically 4-6 hours).

  • Isolation: Filter the mixture through a pad of Celite to remove the pyrophoric Pd/C catalyst. Concentrate the filtrate to yield 2,4-diisopropylaniline.

Workflow Step1 Step 1: Nitration Mixed Acid (HNO3/H2SO4) 0-5 °C, 2 hours Step2 Step 2: Quenching & Extraction Ice water quench DCM extraction Step1->Step2 Step3 Step 3: Purification Column Chromatography Hexane/EtOAc Step2->Step3 Step4 Step 4: Catalytic Hydrogenation 10% Pd/C, H2 (1 atm) Ethanol, RT Step3->Step4 Step5 Step 5: Isolation Filtration & Concentration Yields Diisopropylaniline Step4->Step5

End-to-end experimental workflow from nitration of DIPB to catalytic reduction.

Analytical Characterization

To empirically validate that the correct isomer has been synthesized, spectroscopic characterization is mandatory:

  • ¹H NMR (CDCl₃): The preservation of the isopropyl groups is confirmed by a distinct septet (~2.9-3.2 ppm, 2H) and a large doublet (~1.2 ppm, 12H). The regiochemistry is confirmed by the aromatic splitting pattern. For 1,3-diisopropyl-4-nitrobenzene, expect a 1,2,4-trisubstituted pattern: a doublet (ortho coupling), a doublet of doublets (ortho/meta coupling), and a finely split doublet (meta coupling).

  • GC-MS: Confirms mono-nitration. The molecular ion peak should appear at m/z = 207 (for nitro-DIPB). The absence of a peak at m/z = 252 validates that over-nitration (dinitro impurities) was successfully avoided by the strict temperature controls in Protocol A.

References

  • Title: 1,3-Diisopropylbenzene Source: Wikipedia URL: [Link]

  • Title: 1,3-Diisopropylbenzene | C12H18 | CID 7450 Source: PubChem (National Center for Biotechnology Information) URL: [Link]

  • Title: Diisopropylbenzene Source: Wikipedia URL: [Link]

  • Title: 1,4-Diisopropylbenzene | C12H18 | CID 7486 Source: PubChem (National Center for Biotechnology Information) URL: [Link]

Safety Operating Guide

1,5-Diisopropyl-2,4-dinitrobenzene proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

EHS Technical Bulletin: Operational Handling and Disposal of 1,5-Diisopropyl-2,4-dinitrobenzene

As drug development and agricultural chemistry research continue to utilize complex substituted aromatics, the safe lifecycle management of these compounds is paramount. 1,5-Diisopropyl-2,4-dinitrobenzene (CAS: 77256-78-1) is a sterically hindered dinitroaromatic compound historically explored in herbicidal compositions [3] and utilized as a specialized chemical intermediate [1].

Due to the presence of dual nitro groups on the benzene ring, this compound requires stringent Environmental Health and Safety (EHS) oversight. This guide provides drug development professionals and laboratory scientists with the authoritative, step-by-step logistical framework required for the safe handling, segregation, and disposal of this material.

Hazard Profile and Causality in Disposal Protocols

To design a self-validating safety protocol, one must understand the mechanistic hazards of the molecule. Nitroaromatic compounds are inherently energy-rich. While the bulky isopropyl groups in 1,5-diisopropyl-2,4-dinitrobenzene provide some steric stabilization compared to simpler nitroaromatics, the fundamental risks remain:

  • Reactivity: Nitro groups are strong oxidizing moieties. In the presence of strong reducing agents or strong bases (which can initiate complex exothermic degradation pathways such as Meisenheimer complex formation or polymerization), the risk of thermal runaway increases [1].

  • Toxicity: Like many nitroaromatics, systemic absorption can lead to methemoglobinemia, where the iron in hemoglobin is oxidized from Fe(II) to Fe(III), severely impairing oxygen transport.

Consequently, in-lab chemical neutralization (e.g., attempting to reduce the nitro groups to amines prior to disposal) is strictly prohibited unless it is part of a validated, rigorously controlled experimental synthesis. For waste management, the only acceptable pathway is professional segregation and high-temperature incineration by a licensed facility.

Physicochemical and Logistical Data

The following table summarizes the key operational data required for your laboratory's waste manifest and EHS compliance documentation.

Operational ParameterSpecification / DetailEHS Implication
CAS Number 77256-78-1[2]Mandatory for accurate RCRA/EPA waste profiling.
Molecular Formula C12H16N2O4 [2]High nitrogen/oxygen content dictates incineration parameters.
Chemical Class Nitroaromatic / Substituted BenzeneMust be segregated from non-halogenated flammable solvents if incompatible.
Incompatibilities Strong bases, reducing agents, alkali metalsDictates secondary containment and storage location.
Disposal Method High-Temperature IncinerationRequires transfer to a licensed hazardous waste contractor.

Step-by-Step Disposal Methodology

The following protocol outlines the mandatory workflow for disposing of 1,5-diisopropyl-2,4-dinitrobenzene in a professional laboratory setting.

Step 1: Waste Segregation and Compatibility Verification

  • Action: Isolate the compound from all incompatible waste streams.

  • Rationale: Mixing nitroaromatics with basic waste (e.g., sodium hydroxide solutions) or reducing waste (e.g., sodium borohydride) can cause delayed exothermic reactions or gas evolution, leading to container rupture.

  • Procedure: Designate a specific, chemically compatible waste stream (typically "Halogenated/Non-Halogenated Organic Waste - Oxidizer/Nitroaromatic") exclusively for this and similar compounds.

Step 2: Primary and Secondary Containment

  • Action: Select appropriate disposal vessels.

  • Rationale: Nitroaromatics can permeate certain low-density plastics over time.

  • Procedure: Use high-density polyethylene (HDPE) or PTFE-lined amber glass containers. Ensure the primary container is placed within a secondary containment tray capable of holding 110% of the primary container's volume. Never use metal containers, as corrosion could introduce metal ions that act as reduction catalysts.

Step 3: GHS Labeling and Inventory Logging

  • Action: Apply compliant labeling immediately upon the first drop of waste entering the container.

  • Rationale: Unidentified energetic materials pose the highest risk to downstream waste handlers.

  • Procedure: Label the container with the full chemical name (1,5-Diisopropyl-2,4-dinitrobenzene), the CAS number (77256-78-1), and the primary hazard pictograms (Health Hazard, Exclamation Mark). Log the estimated mass/volume in the laboratory's centralized EHS software.

Step 4: EHS Handover and Manifesting

  • Action: Transfer custody to your institutional EHS department or a licensed hazardous waste contractor.

  • Rationale: Professional high-temperature incineration equipped with NOx scrubbers is the only environmentally sound method to destroy the nitroaromatic framework without releasing toxic nitrogen oxides into the atmosphere.

  • Procedure: Submit a waste collection request. Do not store the waste in the laboratory's satellite accumulation area for more than 90 days (or as dictated by local regulatory limits).

Disposal Workflow Visualization

G Start 1,5-Diisopropyl-2,4-dinitrobenzene Waste Generation Segregation Segregate from Incompatibles (Bases, Reducing Agents) Start->Segregation Containment Primary & Secondary Containment (HDPE / PTFE-Lined Glass) Segregation->Containment Labeling Apply GHS Labels & Update EHS Inventory Containment->Labeling Disposal Transfer to Licensed Facility (High-Temp Incineration) Labeling->Disposal

Workflow for the professional segregation and disposal of nitroaromatic laboratory waste.

References

  • Google Patents. (1961). US3012869A - Herbicidal method employing dinitropolyalkyl benzenes.

Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling 1,5-Diisopropyl-2,4-dinitrobenzene

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of potent chemical compounds demands a meticulous approach, where every step is informed by a deep understanding of the potential hazards and the measures required to mitigate them. This guide provides essential, immediate safety and logistical information for the handling of 1,5-Diisopropyl-2,4-dinitrobenzene.

Understanding the Hazard: The Dinitrobenzene Profile

Dinitrobenzene compounds are recognized for their potential toxicity.[1][2][3][4][5] Acute exposure through inhalation, ingestion, or skin contact can be harmful, and prolonged or repeated exposure may lead to organ damage.[1][2][3][4] These compounds can cause skin and eye irritation.[1][5][6] Therefore, a comprehensive PPE strategy is not merely a recommendation but a critical necessity.

Core Directive: Your Personal Protective Equipment (PPE) Arsenal

The selection of appropriate PPE is the first line of defense against chemical exposure. The following is a detailed breakdown of the essential PPE for handling 1,5-Diisopropyl-2,4-dinitrobenzene, based on the established protocols for analogous compounds.

Eye and Face Protection: A Non-Negotiable Standard
  • Requirement: Always wear appropriate protective eyeglasses or chemical safety goggles.[1] These should conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.

  • Causality: The eyes are highly susceptible to chemical splashes and airborne particles. Safety goggles provide a crucial barrier to prevent direct contact and potential absorption, which could lead to serious eye irritation or damage.[3][5]

Skin and Body Protection: An Impermeable Barrier
  • Gloves:

    • Material: Nitrile rubber gloves are recommended for handling dinitrobenzene compounds.[7]

    • Specifications: Look for gloves with a minimum thickness of 0.11 mm and a breakthrough time of at least 480 minutes for full contact.[7]

    • Best Practices: Always handle with impervious gloves.[7] Immediately change gloves if they become contaminated.

  • Protective Clothing:

    • Requirement: Wear appropriate protective clothing to prevent skin exposure.[7][8][9] This includes a lab coat, and for larger quantities or procedures with a higher risk of splashing, chemically resistant aprons or coveralls are advised.

    • Causality: Dinitrobenzene compounds can be absorbed through the skin, leading to systemic toxicity.[3] Protective clothing minimizes the surface area of skin available for contact. Contaminated clothing should be removed immediately and washed before reuse.[9][10][11]

Respiratory Protection: Guarding Against Inhalation
  • When Required: Respiratory protection is necessary when engineering controls such as fume hoods are not available or insufficient to maintain exposure below acceptable limits, or when dusts are generated.[7]

  • Respirator Type:

    • For dusts, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate particulate filter (N95, R95, P95, or higher) should be used.[1][10]

    • In situations with the potential for higher exposure levels, a full-facepiece respirator with N100, R100, or P100 filters is recommended.[10]

    • For exposures that may exceed the capacity of air-purifying respirators, a self-contained breathing apparatus (SCBA) is necessary.[8][10][12]

  • Causality: Inhalation of dinitrobenzene dust or vapors can irritate the respiratory tract and lead to systemic absorption.[8] Proper respiratory protection ensures that airborne contaminants are filtered out before they can enter the body.

Summary of Personal Protective Equipment

PPE ComponentSpecificationPurpose
Eye Protection Chemical safety goggles (ANSI Z87.1 or EN 166 compliant)Prevents eye contact with chemical splashes and dust.
Hand Protection Nitrile rubber gloves (min. 0.11mm thickness, >480 min breakthrough time)Prevents skin contact and absorption through the hands.
Body Protection Lab coat, chemical-resistant apron or coverallsProtects skin from contamination.
Respiratory NIOSH/MSHA or EN 149 approved respirator with appropriate particulate filters (as needed based on risk assessment)Prevents inhalation of harmful dusts or vapors.

Operational Plan: Safe Handling and Storage Protocols

Beyond PPE, a structured operational plan is vital for minimizing exposure risk.

Handling Procedures
  • Work in a Designated Area: All handling of 1,5-Diisopropyl-2,4-dinitrobenzene should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[7]

  • Avoid Dust Generation: Handle the solid material carefully to avoid creating dust.[7]

  • Prevent Contact: Do not get the chemical in your eyes, on your skin, or on your clothing.[1][2]

  • Hygiene Practices: Wash your hands and face thoroughly after handling the substance.[2][7] Do not eat, drink, or smoke in the work area.[1][2]

  • Immediate Decontamination: If skin contact occurs, immediately wash the affected area with soap and plenty of water.[2][9] Remove all contaminated clothing.[2][9]

Storage Procedures
  • Container: Keep the container tightly closed in a dry and well-ventilated place.[2][7][11]

  • Location: Store in a locked and secure area.[2][7][11]

  • Incompatibilities: Keep away from strong oxidizing agents and strong bases.[1][2]

Emergency Response and Disposal Plan

A clear and concise plan for emergencies and waste disposal is the final pillar of a comprehensive safety protocol.

Emergency First Aid
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[13] Seek immediate medical attention.[13]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water while removing all contaminated clothing.[2][9][14] Seek immediate medical attention if irritation persists or if a large area is affected.[13][14]

  • Inhalation: Move the person to fresh air.[14] If breathing has stopped, perform artificial respiration.[14] Seek immediate medical attention.[14]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[15] Seek immediate medical attention.[14]

Spill Response
  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use an absorbent material to contain the spill. Avoid generating dust.

  • Collect: Carefully collect the spilled material and absorbent into a sealed, labeled container for disposal.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by washing with soap and water.

Disposal Plan
  • Waste Characterization: All waste materials, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.

  • Containerization: Place all waste in a properly labeled, sealed container.

  • Disposal: Dispose of the waste through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.[7][11] Do not allow the chemical to enter drains or the environment.[3][6][7][11]

Visualizing the Workflow for Safe Handling

To further clarify the procedural steps, the following diagram illustrates the logical flow from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_area Prepare Well-Ventilated Work Area prep_ppe->prep_area handle_chem Handle 1,5-Diisopropyl-2,4-dinitrobenzene prep_area->handle_chem Begin Work handle_hygiene Practice Good Hygiene handle_chem->handle_hygiene post_decon Decontaminate Work Area handle_hygiene->post_decon Complete Work post_remove_ppe Remove and Dispose of PPE post_decon->post_remove_ppe post_wash Wash Hands Thoroughly post_remove_ppe->post_wash dispose_waste Dispose of Chemical and Contaminated Materials as Hazardous Waste

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.